molecular formula C5H9NO2S B12533867 (3R)-3-aminothiolane-3-carboxylic acid

(3R)-3-aminothiolane-3-carboxylic acid

Katalognummer: B12533867
Molekulargewicht: 147.20 g/mol
InChI-Schlüssel: SAKWWHXZZFRWCN-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3R)-3-aminothiolane-3-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-aminothiolane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-aminothiolane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H9NO2S

Molekulargewicht

147.20 g/mol

IUPAC-Name

(3R)-3-aminothiolane-3-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1

InChI-Schlüssel

SAKWWHXZZFRWCN-YFKPBYRVSA-N

Isomerische SMILES

C1CSC[C@@]1(C(=O)O)N

Kanonische SMILES

C1CSCC1(C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

The Strategic Role of (3R)-3-Aminothiolane-3-Carboxylic Acid in Chiral Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift in Conformational Restriction

The development of peptide-based therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation and high conformational flexibility, which leads to poor receptor selectivity. To overcome these thermodynamic hurdles, drug development professionals have turned to α,α -disubstituted cyclic amino acids. Among these, (3R)-3-aminothiolane-3-carboxylic acid ((3R)-Atlc) has emerged as a highly specialized building block.

Unlike standard aliphatic non-natural amino acids like α -aminoisobutyric acid (Aib), (3R)-Atlc possesses a sulfur atom in the γ -position of its five-membered ring[1]. This precise stereoelectronic architecture allows it to act as an internal hydrogen-bond acceptor, locking peptide backbones into highly specific, pre-organized folded states (such as Type I β -turns)[1]. This whitepaper provides an in-depth technical analysis of the mechanistic behavior, synthetic integration, and pharmacological utility of (3R)-Atlc in modern chiral drug discovery.

Mechanistic Basis: The C5 γ Hydrogen Bond

The utility of (3R)-Atlc in drug discovery is driven by its unique hydrogen-bonding landscape. In standard peptides, folding is dictated by backbone-to-backbone interactions (e.g., C10 or C7 H-bonds). However, the γ -sulfur in (3R)-Atlc introduces a competing backbone-to-sidechain interaction [1].

Because sulfur is a soft Lewis base, it can accept a hydrogen bond from the adjacent backbone amide NH. This forms a tight, five-membered pseudo-ring interaction known as the C5 γ hydrogen bond [1]. By anchoring the backbone amide to the sidechain, (3R)-Atlc severely restricts the Ramachandran dihedral angles ( ϕ,ψ ). In homochiral sequences, this dual C5 γ stabilization thermodynamically forces the peptide into a highly stable Type I β -turn[1], effectively pre-organizing the drug candidate for receptor binding and shielding the backbone from proteolytic enzymes.

G A Unstructured Peptide (High Entropy) B Incorporate (3R)-Atlc Residue A->B Synthetic Design C γ-Sulfur Acts as H-Bond Acceptor B->C Stereoelectronics D Intra-residue C5γ NH···S Interaction C->D Thermodynamic Driving Force E Stabilized Type I β-turn (Pre-organized) D->E Conformational Lock

Conformational stabilization pathway of peptides via (3R)-Atlc incorporation.

Experimental Workflows: Synthesis & Integration

Working with highly sterically hindered α,α -disubstituted amino acids requires specialized synthetic methodologies. Standard coupling reagents often fail due to the extreme steric bulk of the quaternary α -carbon[2]. The following protocol outlines a self-validating system for the synthesis, chiral resolution, and peptide integration of (3R)-Atlc.

Protocol: End-to-End Integration of (3R)-Atlc into Peptidomimetics

Step 1: Synthesis of the Racemic Core (Bucherer-Bergs Reaction)

  • Action: React commercially available thiolane-3-one with potassium cyanide (KCN) and ammonium carbonate ((NH 4​ ) 2​ CO 3​ ) in aqueous ethanol to form the intermediate spiro-hydantoin[3]. Subject the hydantoin to basic hydrolysis (e.g., Ba(OH) 2​ under reflux) to yield racemic 3-aminothiolane-3-carboxylic acid.

  • Causality: The thermodynamic stability of the hydantoin ring drives the reaction forward, overcoming the severe steric hindrance of the 5-membered thioether ring.

  • Validation Check: 1 H-NMR and 13 C-NMR must confirm the disappearance of the ketone carbonyl (~210 ppm) and the appearance of the quaternary α -carbon (~70 ppm).

Step 2: Fmoc Protection and Chiral Resolution

  • Action: Protect the primary amine with Fmoc-OSu under standard Schotten-Baumann conditions. Resolve the racemic mixture using preparative chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA/TFA mobile phase) to isolate the (3R) enantiomer[4].

  • Causality: Enzymatic kinetic resolution is notoriously inefficient for cyclic α,α -disubstituted amino acids due to active-site exclusion of the γ -sulfur. Chiral HPLC is mandatory to achieve the >99% enantiomeric excess (ee) required for pharmaceutical standards.

  • Validation Check: Analytical chiral HPLC must show a single peak (>99% ee). Optical rotation must match the established (3R) standard.

Step 3: Sterically Hindered Amide Coupling

  • Action: Couple Fmoc-(3R)-Atlc-OH to the target peptide sequence using HATU (1.2 eq), HOAt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Alternatively, N-carboxyanhydride (NCA) activation can be utilized for extreme steric cases[2].

  • Causality: Standard carbodiimides (EDC/DIC) fail here due to steric clash, leading to epimerization or truncation. HATU generates a highly reactive 7-azabenzotriazole active ester. The adjacent nitrogen in the HOAt pyridine ring provides neighboring-group participation, drastically accelerating aminolysis.

  • Validation Check: LC-MS must confirm the exact mass of the coupled product. The absence of +14 Da or +16 Da peaks confirms no unwanted side-reactions or sulfur oxidation occurred during coupling.

Step 4: Conformational Verification

  • Action: Analyze the purified peptide using gas-phase IR spectroscopy coupled with Density Functional Theory (DFT) calculations[1].

  • Causality: Solution-phase NMR can sometimes average out rapidly interconverting conformers. Gas-phase IR isolates the intrinsic backbone-to-sidechain H-bonds without solvent interference.

  • Validation Check: Observation of a red-shifted NH stretching frequency strictly confirms the presence of the C5 γ NH···S interaction, validating the conformational lock[1].

Workflow N1 Thiolane-3-one (Starting Material) N2 Bucherer-Bergs Reaction N1->N2 KCN, (NH4)2CO3 N3 Racemic Atlc Intermediate N2->N3 Base Hydrolysis N4 Chiral HPLC Resolution N3->N4 Fmoc-OSu N5 (3R)-Atlc Enantiomer N4->N5 >99% ee N6 HATU/HOAt Peptide Coupling N5->N6 Solid Phase Synthesis

End-to-end synthetic and chiral resolution workflow for (3R)-Atlc peptide coupling.

Quantitative Conformational Data

To understand the thermodynamic superiority of (3R)-Atlc over standard building blocks, we must look at the relative Gibbs free energies of the resulting folded states. The table below summarizes the conformational preferences of various dipeptide systems based on recent quantum chemistry calculations (DFT-D at the RI-B97-D3(BJ)/def2-TZVPPD level)[1].

Dipeptide SystemStereochemistryDominant Gas-Phase ConformationPrimary Stabilizing InteractionRelative Gibbs Energy (0 K)
Homochiral Atlc Dimer (R,R)Type I β -turnDual C5 γ (NH···S)0.0 kJ/mol (Global Min)
Heterochiral Atlc Dimer (S,R)Type I & I' β -turnsSingle C5 γ (NH···S)< 6.0 kJ/mol
Attc Dimer (4-membered) AchiralExtended C5C6 γ (NH···S)+2.5 kJ/mol
Aib Dimer (Standard) Achiral 310​ -helixC10 (Backbone NH···O)Baseline

Table 1: Conformational preferences and thermodynamic stability of cyclic thioether amino acids. Data indicates that the 5-membered (3R)-Atlc ring is uniquely suited for stabilizing β -turns compared to its 4-membered Attc counterpart or standard Aib.

Pharmacological Implications in Drug Design

The strategic incorporation of (3R)-Atlc into a chiral drug discovery pipeline offers two profound pharmacological advantages:

  • Entropic Pre-organization for Target Affinity: By utilizing the C5 γ NH···S hydrogen bond to lock the peptide into a Type I β -turn, the entropic penalty typically associated with a flexible peptide binding to a rigid receptor is bypassed. This pre-organization directly translates to lower Kd​ values and higher target affinity.

  • Absolute Proteolytic Resistance: Proteases require peptides to adopt an extended conformation to fit into their catalytic clefts. Because (3R)-Atlc sterically and thermodynamically prevents this extended conformation, peptides containing this residue exhibit drastically extended plasma half-lives, moving them closer to the pharmacokinetic profiles of small molecules.

By treating the γ -sulfur not just as a structural atom, but as an active participant in the folding energy landscape, researchers can rationally design next-generation peptidomimetics with unprecedented precision.

References

1.[1] Title: A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives Source: Molecules 2025, 30(23), 4547 (MDPI) URL:[Link]

2.[3] Title: A NOVEL HETEROSPIROCYCLIC 2H-AZIRIN-3-AMINE AS SYNTHON FOR 3-AMINOTHIOLANE-3-CARBOXYLIC ACID Source: Helvetica Chimica Acta / ZORA (University of Zurich Repository) URL:

3.[4] Title: A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - MDPI Source: MDPI URL:

4.[2] Title: Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides Source: Organic Letters - ACS Publications URL:

Sources

Methodological & Application

how to synthesize (3R)-3-aminothiolane-3-carboxylic acid in the laboratory

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Enantiomeric Resolution of (3R)-3-Aminothiolane-3-Carboxylic Acid

Scientific Rationale & Structural Significance

(3R)-3-aminothiolane-3-carboxylic acid (Atlc) is a highly constrained, five-membered cyclic thioether amino acid featuring a sulfur atom at the γ-position. In modern drug discovery and peptidomimetic engineering, Atlc is a highly valued building block. The unique positioning of the γ-sulfur atom allows it to participate in short-range "backbone-to-sidechain" NH···S hydrogen bonding, which rigidly stabilizes specific secondary peptide structures, such as C5 extended conformations or β-turns[1]. Synthesizing the enantiopure (3R)-isomer is critical, as stereospecificity dictates the spatial trajectory of the peptide backbone and its subsequent binding affinity to biological targets.

Retrosynthetic Strategy & Experimental Causality

The synthesis of sterically hindered quaternary amino acids requires careful selection of the reaction pathway to overcome thermodynamic barriers.

Why the Bucherer-Bergs Reaction over the Strecker Synthesis? Attempting a direct Strecker synthesis on sterically hindered cyclic thioethers like 3-oxothiolane often results in exceptionally poor yields (<20%)[2]. This is due to the instability of the α-aminonitrile intermediate and an unfavorable reaction equilibrium. To circumvent this, our protocol employs the Bucherer-Bergs multicomponent reaction. By introducing carbon dioxide (via ammonium carbonate), the transient aminonitrile is immediately trapped as a carbamic acid derivative. This intermediate undergoes an irreversible cyclization into a highly stable spiro-hydantoin. This thermodynamic sink drives the reaction to completion, ensuring high yields and a self-validating visual cue as the product precipitates out of solution.

Why Chiral HPLC over Diastereomeric Salt Resolution? Due to the quaternary nature of the α-carbon, classic diastereomeric salt resolution (e.g., using chiral amines) is often plagued by poor crystallization kinetics and low diastereomeric ratios[3]. Therefore, preparative chiral High-Performance Liquid Chromatography (HPLC) of the N-Boc protected derivative is the most robust, reproducible method to isolate the (3R)-enantiomer with >99% enantiomeric excess (ee)[1].

Mechanism K 3-Oxothiolane I1 α-Aminonitrile K->I1 NH3, HCN (Fast) I2 Carbamic Acid I1->I2 CO2 (Addition) H Spiro-hydantoin I2->H Cyclization (Irreversible)

Fig 1. Mechanistic pathway of the Bucherer-Bergs reaction forming the stable spiro-hydantoin.

Quantitative Data Summary

The following table outlines the expected metrics for each stage of the synthetic workflow, providing a benchmark for laboratory execution.

StepIntermediate / ProductExpected Yield (%)Purity (HPLC)ee (%)Physical Appearance
1Thiolane-3-spiro-5'-hydantoin82 - 86%>95%N/AWhite to off-white powder
2(±)-Atlc (Racemic)75 - 80%>98%N/AOff-white crystalline solid
3Boc-(±)-Atlc-OH85 - 90%>98%N/AWhite crystalline solid
4(3R)-Boc-Atlc-OH40 - 45%*>99%>99.5%White powder

*Yield calculated from the racemate (theoretical maximum is 50%).

Step-by-Step Experimental Protocols

Workflow A 3-Oxothiolane B Spiro-hydantoin A->B KCN, (NH4)2CO3 60°C, 24h C (±)-Atlc B->C NaOH (aq) Reflux, 24h D Boc-(±)-Atlc-OH C->D Boc2O, Base RT, 12h E (3R)-Boc-Atlc-OH D->E Chiral Prep-HPLC Resolution

Fig 2. End-to-end synthetic workflow for the preparation and resolution of (3R)-Boc-Atlc-OH.

Phase 1: Synthesis of Thiolane-3-spiro-5'-hydantoin
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-oxothiolane (10.0 g, 98 mmol, 1.0 eq) in 100 mL of a 1:1 mixture of Ethanol and deionized water.

  • Reagent Addition: Add potassium cyanide (KCN) (9.6 g, 147 mmol, 1.5 eq) and ammonium carbonate ((NH₄)₂CO₃) (28.2 g, 294 mmol, 3.0 eq) sequentially. Caution: Conduct this step in a well-ventilated fume hood due to the risk of HCN gas evolution.

  • Thermal Activation: Heat the mixture to 60 °C and stir continuously for 24 hours. The precipitation of the spiro-hydantoin from the aqueous ethanol mixture acts as a self-validating visual indicator of reaction progress.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Filter the resulting white precipitate under vacuum, wash with ice-cold water (3 × 30 mL), and dry in a vacuum oven at 50 °C overnight.

Phase 2: Alkaline Hydrolysis to Racemic (±)-Atlc
  • Hydrolysis: Suspend the isolated spiro-hydantoin (15.0 g) in 150 mL of 3M aqueous NaOH. Heat the suspension to reflux (approx. 105 °C) for 24–48 hours. Complete dissolution of the hydantoin indicates successful ring opening.

  • Neutralization & Precipitation: Cool the solution to room temperature. Carefully adjust the pH to ~6.5 using 6M HCl. Causality: Adjusting the pH to 6.5 exploits the zwitterionic isoelectric point of the amino acid, forcing the (±)-Atlc to precipitate and validating the isolation.

  • Recovery: Filter the off-white solid, wash with cold ethanol, and dry under high vacuum.

Phase 3: N-Boc Protection
  • Activation: Dissolve (±)-Atlc (10.0 g, 68 mmol) in a mixture of 1,4-dioxane (75 mL) and 1M NaOH (75 mL). Cool the solution to 0 °C.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (17.8 g, 81.6 mmol, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extraction: Concentrate the mixture under reduced pressure to remove dioxane. Acidify the remaining aqueous layer to pH 2.5 with 1M KHSO₄. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Causality: The shift in solubility—from aqueous-soluble zwitterion to organic-soluble Boc-derivative upon acidification—confirms successful N-protection.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield Boc-(±)-Atlc-OH as a white crystalline solid.

Phase 4: Chiral HPLC Resolution
  • Preparation: Dissolve Boc-(±)-Atlc-OH in a minimal amount of HPLC-grade Hexane/Isopropanol (80:20).

  • Chromatography: Inject the solution onto a preparative chiral column (e.g., Chiralpak IC, 250 × 20 mm, 5 µm).

  • Elution: Use an isocratic mobile phase of Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v) at a flow rate of 15 mL/min. Monitor UV absorbance at 210 nm.

  • Fraction Collection: Collect the baseline-separated peaks. The (3R)-enantiomer and (3S)-enantiomer will elute distinctly. Remove the solvent from the desired fraction via rotary evaporation to yield enantiopure (3R)-Boc-Atlc-OH[1].

References

  • A NOVEL HETEROSPIROCYCLIC 2H-AZIRIN-3-AMINE AS SYNTHON FOR 3-AMINOTHIOLANE-3-CARBOXYLIC ACID, uzh.ch, 2

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives, mdpi.com, 1

  • 3-Amino-2-cyclobutylpropanoic Acid, benchchem.com, 3

Sources

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing (3R)-3-aminothiolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Role of Conformational Constraint in Modern Peptide Therapeutics

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and low toxicity compared to traditional small molecules. A key strategy in contemporary peptide design is the introduction of conformational constraints to lock the peptide into a bioactive conformation, enhance metabolic stability, and improve receptor affinity and selectivity. Non-natural, sterically hindered amino acids are pivotal in this endeavor.

(3R)-3-aminothiolane-3-carboxylic acid is a compelling example of such a building block. As a cyclic, α,α-disubstituted amino acid, its incorporation into a peptide sequence imparts significant conformational rigidity. The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, introduces unique stereoelectronic properties that can influence peptide backbone folding and side-chain interactions. This application note provides a comprehensive guide and detailed protocols for the successful incorporation of (3R)-3-aminothiolane-3-carboxylic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Core Principles and Strategic Considerations

The successful incorporation of (3R)-3-aminothiolane-3-carboxylic acid, a sterically hindered amino acid, into a growing peptide chain demands careful consideration of several key parameters. Standard SPPS protocols may prove inefficient, leading to low coupling yields and deletion sequences. The primary challenges arise from the steric bulk surrounding the α-carbon, which impedes the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide.

Protecting Group Strategy

The standard Fmoc/tBu strategy is well-suited for the synthesis of peptides containing (3R)-3-aminothiolane-3-carboxylic acid.[1][2]

  • α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the preferred temporary protecting group for the α-amino function.[3][] Its removal under mild basic conditions (typically with piperidine) ensures the stability of acid-labile side-chain protecting groups and the resin linker.[5][6]

  • Thiol Side-Chain Protection: The thiol group of the thiolane ring must be protected to prevent unwanted side reactions, most notably oxidation to disulfides. The choice of protecting group is critical and depends on the desired end-point of the synthesis.

Protecting GroupCleavage ConditionsOrthogonality & Notes
Trityl (Trt) TFA-based cleavage cocktail (standard final cleavage)Not orthogonal. Removed during final cleavage. Cost-effective for peptides with a free thiol.[7]
Acetamidomethyl (Acm) Mercury(II) acetate or silver trifluoromethanesulfonate post-cleavageOrthogonal to TFA cleavage. Allows for selective deprotection and subsequent modification (e.g., disulfide bridging) in solution.[7]
tert-Butyl (tBu) TFA-based cleavage cocktail (standard final cleavage)Not orthogonal. Stable to mild acids but cleaved by strong acids like TFA.
tert-Butylthio (S-tBu) Reduction with thiols (e.g., DTT) or phosphinesOrthogonal to TFA cleavage. Enables on-resin or in-solution selective deprotection for disulfide bond formation.[7]

For most applications where the final peptide is desired with a free thiol, the Trityl (Trt) group is a practical and economical choice.

Coupling Reagent Selection

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient to overcome the steric hindrance of α,α-disubstituted amino acids.[8] More potent activating reagents are required to form a highly reactive intermediate that can acylate the N-terminal amine efficiently.

Reagent ClassExamplesReactivity & Recommendation
Uronium/Aminium Salts HATU , HBTU, HCTUHighly Recommended . These reagents form highly reactive O-acylisourea intermediates, which are extremely effective for coupling sterically hindered residues.[8] HATU is often the reagent of choice.
Phosphonium Salts PyBOP, PyAOPRecommended . Also highly effective and form reactive phosphonium esters.[8]
Carbodiimides DCC, DICNot Recommended . Generally too slow and inefficient for this type of coupling, leading to significant deletion byproducts.
Solvent and Reaction Conditions
  • Solvent: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for SPPS involving difficult sequences due to its enhanced solvating properties, which can help to disrupt peptide aggregation.[8]

  • Double Coupling: For the coupling of Fmoc-(3R)-3-aminothiolane-3-carboxylic acid, a "double coupling" strategy is highly recommended. This involves performing the coupling step twice with a fresh solution of the activated amino acid to drive the reaction to completion.[8]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids, by efficiently heating the reaction mixture.[8][9]

Visualizing the SPPS Workflow

The following diagram outlines the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of a sterically hindered amino acid like (3R)-3-aminothiolane-3-carboxylic acid.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle SPPS Cycle for (3R)-3-aminothiolane-3-carboxylic acid cluster_result Elongated Peptide Resin_Start Resin-AA(n)-Fmoc Deprotection Fmoc Deprotection Resin_Start->Deprotection Piperidine/DMF Coupling1 1st Coupling: Fmoc-AA(n+1)-OH HATU/DIPEA Deprotection->Coupling1 Wash1 DMF Wash Coupling1->Wash1 Coupling2 2nd Coupling (Recommended): Fresh Reagents Wash1->Coupling2 Wash2 DMF Wash Coupling2->Wash2 Resin_End Resin-AA(n+1)-AA(n)-Fmoc Wash2->Resin_End

Caption: SPPS cycle for incorporating (3R)-3-aminothiolane-3-carboxylic acid.

Detailed Experimental Protocols

This protocol assumes a 0.1 mmol synthesis scale using a standard Fmoc/tBu strategy. Adjust quantities accordingly for different scales.

Materials and Reagents
  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin (100-200 mesh).[10][11]

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection.

  • Fmoc-(3R)-3-aminothiolane-3-carboxylic acid: With an appropriate thiol protecting group (e.g., Fmoc-(3R)-Trt-3-aminothiolane-3-carboxylic acid).

  • Solvents: DMF (Peptide Synthesis Grade), NMP (Peptide Synthesis Grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HATU, Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water.

  • Precipitation: Cold Diethyl Ether.

Protocol 1: Standard SPPS Cycle (for non-hindered amino acids)
  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.[10]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Add fresh 20% piperidine/DMF solution. Agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes.

    • Drain and wash the resin with DMF (5 times).

Protocol 2: Recommended Protocol for (3R)-3-aminothiolane-3-carboxylic acid

This protocol should be used specifically for the coupling step of Fmoc-(3R)-3-aminothiolane-3-carboxylic acid.

  • Fmoc Deprotection: Perform the deprotection step as described in Protocol 1.

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-(3R)-Trt-3-aminothiolane-3-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP. Allow to pre-activate for 2 minutes.

    • Add the activated solution to the resin.

    • Agitate for 2 hours at room temperature. For automated synthesizers, a 40°C coupling temperature can be beneficial.

    • Drain the reaction vessel.

  • Wash: Wash the resin with NMP (3 times).

  • Second Coupling (Double Coupling):

    • Prepare a fresh solution of activated Fmoc-(3R)-Trt-3-aminothiolane-3-carboxylic acid as described in step 2.

    • Add the fresh solution to the resin.

    • Agitate for another 2 hours.

    • Drain and wash the resin thoroughly with NMP (5 times) and DCM (3 times) to prepare for the next cycle.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and coupling, wash the resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the resin.

    • Agitate at room temperature for 2-3 hours. The TIPS scavenger is crucial to prevent re-attachment of the Trityl group to the deprotected thiol.[10]

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Precipitation and Purification:

    • Concentrate the TFA filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequence Insufficient activation; Steric hindrance; Peptide aggregation.Use HATU or another potent uronium/phosphonium reagent.[8] Perform a double coupling.[8] Switch solvent from DMF to NMP. Use microwave-assisted SPPS if available.[9]
Side-chain Modification (e.g., Disulfide Formation) Incomplete thiol protection; Thiol deprotection during synthesis.Ensure the use of a stable thiol protecting group like Trt or Acm. Use appropriate scavengers (TIPS) during final cleavage.[10]
Racemization Over-activation; Prolonged exposure to base.Minimize pre-activation time. Ensure DIPEA is added last or close to the time of coupling. Use a non-nucleophilic base if issues persist.

Conclusion

The incorporation of (3R)-3-aminothiolane-3-carboxylic acid into peptides is a powerful tool for introducing conformational constraints and modulating biological activity. While its sterically hindered nature presents challenges to standard solid-phase peptide synthesis protocols, these can be effectively overcome through the rational selection of potent coupling reagents, optimized reaction conditions, and appropriate protecting group strategies. The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to successfully synthesize novel peptides containing this unique and valuable building block, paving the way for the discovery of next-generation peptide therapeutics.

References

  • Translational synthesis of constrained cyclic peptides using genetic code reprogramming. (n.d.). Methods in Enzymology.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Synthesis of Cyclic Peptides. (n.d.). Houben-Weyl Methods of Organic Chemistry.
  • Hartman, M. C. T., et al. (2007). Protein synthesis with conformationally constrained cyclic dipeptides. Protein Science.
  • Cyclic Peptide Synthesis. (n.d.). Bio-Synthesis Inc.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
  • Peptide Synthesis for Cyclic Peptides: Methods and Applications. (n.d.). Self-published.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
  • Development of Thiol-Labile α-Amino Protecting Groups for Efficient Solid-Phase Peptide Synthesis. (2025). ChemBioChem.
  • SPPS Tips For Success Handout. (n.d.). Mesa Labs.
  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. (2018). ACS Combinatorial Science.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Fmoc Amino Acids for SPPS. (2024). AltaBioscience.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Molecular Biotechnology.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). ResearchGate.
  • Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. (n.d.). Journal of Medicinal Chemistry.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (2025). Molecules.
  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. (n.d.). ResearchGate.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). Materials.
  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (2018). IntechOpen.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (n.d.). PMC.
  • Fmoc Amino Acids. (n.d.). BOC Sciences.
  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2026). ResearchGate.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.

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Asymmetric Synthesis of (3R)-3-Aminothiolane-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3R)-3-Aminothiolane-3-carboxylic acid is a constrained β-amino acid analogue of significant interest in medicinal chemistry and drug development. Its rigid thiolane backbone imparts unique conformational properties to peptides and small molecules, making it a valuable building block for creating novel therapeutics with enhanced potency, selectivity, and metabolic stability. The stereochemistry at the C3 position is crucial for its biological activity, necessitating synthetic routes that provide enantiomerically pure (3R)-isomer. This guide provides an in-depth overview of established and promising asymmetric methods for the synthesis of this important molecule, complete with detailed protocols and mechanistic insights to aid researchers in its preparation.

Strategic Approaches to Enantiopure (3R)-3-Aminothiolane-3-carboxylic Acid

The synthesis of enantiomerically pure (3R)-3-aminothiolane-3-carboxylic acid can be broadly categorized into two main strategies: the resolution of a racemic mixture and direct asymmetric synthesis. Each approach has its advantages and is suited for different research and development needs.

  • Optical Resolution: This classic strategy involves the synthesis of the racemic amino acid followed by separation of the enantiomers. This is often a reliable and scalable method, particularly when efficient resolving agents are available.

  • Direct Asymmetric Synthesis: This more elegant approach aims to introduce the desired stereochemistry during the synthetic sequence, avoiding the need for a resolution step. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

This guide will detail protocols for both a highly effective optical resolution method and a proposed direct asymmetric synthesis based on well-established methodologies. A third potential route, enzymatic kinetic resolution, will also be discussed.

Method 1: Synthesis of Racemic 3-Aminothiolane-3-carboxylic Acid and Subsequent Optical Resolution

This method, based on the work of O'Brien and co-workers, provides a robust and scalable route to both enantiomers of 3-aminothiolane-3-carboxylic acid through the resolution of a racemic intermediate.[1][2] The overall strategy involves the initial synthesis of the racemic amino acid via a Bucherer-Bergs reaction, followed by N-protection and subsequent separation of diastereomeric esters formed with a chiral auxiliary, (R)-BINOL.

Diagram: Overall Synthetic and Resolution Workflow

A Thiolane-3-one B 5-(Thiolan-3-yl)hydantoin A->B Bucherer-Bergs Reaction C Racemic 3-Aminothiolane- 3-carboxylic Acid B->C Hydrolysis D Racemic N-Cbz-3-Aminothiolane- 3-carboxylic Acid C->D N-Cbz Protection E Diastereomeric (R)-BINOL Esters D->E Esterification with (R)-BINOL F Separated Diastereomers E->F Chromatographic Separation G (3R)-N-Cbz-3-Aminothiolane- 3-carboxylic Acid Ester F->G Isolation H (3R)-3-Aminothiolane- 3-carboxylic Acid G->H Hydrolysis & Deprotection

Caption: Workflow for the synthesis and resolution of (3R)-3-aminothiolane-3-carboxylic acid.

Part I: Synthesis of Racemic 3-Aminothiolane-3-carboxylic Acid

The synthesis commences with the commercially available thiolane-3-one, which is converted to the corresponding spirohydantoin via the Bucherer-Bergs reaction.[2][3][4] Subsequent hydrolysis of the hydantoin yields the racemic amino acid.

Materials:

  • Thiolane-3-one

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Hydantoin Formation: In a well-ventilated fume hood, a mixture of thiolane-3-one (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (5.0 eq) in a 1:1 mixture of ethanol and water is heated to 60-70 °C in a sealed pressure vessel for 12-24 hours. The reaction should be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove ethanol. The aqueous residue is then cooled in an ice bath and acidified with concentrated HCl to pH 1-2, causing the precipitation of the crude 5-(thiolan-3-yl)hydantoin. The precipitate is collected by filtration, washed with cold water, and dried.

  • Hydantoin Hydrolysis: The crude hydantoin is suspended in a 2-4 M aqueous solution of sodium hydroxide in a sealed tube or pressure vessel and heated to 120-150 °C for 12-24 hours.

  • Isolation of Racemic Amino Acid: After cooling, the reaction mixture is acidified with concentrated HCl to pH 6-7. The resulting precipitate of racemic 3-aminothiolane-3-carboxylic acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Part II: Optical Resolution

The racemic amino acid is first protected with a benzyloxycarbonyl (Cbz) group. The resulting N-Cbz protected acid is then esterified with enantiomerically pure (R)-BINOL to form a mixture of diastereomeric esters, which can be separated by chromatography.

Materials:

  • Racemic 3-aminothiolane-3-carboxylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl) - CAUTION: LACHRYMATOR

  • Dioxane or THF

  • (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • N-Cbz Protection: The racemic amino acid (1.0 eq) is dissolved in a 1 M solution of sodium bicarbonate. The solution is cooled in an ice bath, and benzyl chloroformate (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction mixture is then washed with diethyl ether, and the aqueous layer is acidified with 1 M HCl to pH 2. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give racemic N-Cbz-3-aminothiolane-3-carboxylic acid.

  • Esterification with (R)-BINOL: To a solution of the racemic N-Cbz protected amino acid (1.0 eq), (R)-BINOL (1.0 eq), and a catalytic amount of DMAP in dry DCM at 0 °C, a solution of DCC (1.1 eq) in DCM is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • Diastereomer Separation: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated, and the residue is purified by silica gel column chromatography to separate the two diastereomeric esters. The less polar diastereomer corresponds to the ester of the (S)-amino acid, and the more polar diastereomer is the desired (R)-amino acid ester.[1]

Procedure:

  • Ester Hydrolysis: The isolated polar diastereomeric ester is dissolved in a mixture of THF and water and treated with an excess of lithium hydroxide (LiOH) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield N-Cbz-(3R)-3-aminothiolane-3-carboxylic acid.

  • Cbz-Deprotection: The N-Cbz protected amino acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) and subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the deprotection is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, (3R)-3-aminothiolane-3-carboxylic acid.

Compound Yield Enantiomeric Excess (e.e.) Reference
Racemic 5-(Thiolan-3-yl)hydantoin82%-[1]
Racemic N-Cbz-3-aminothiolane-3-carboxylic acid>99% (2 steps)-[1]
Separated Diastereomers>99% de>99% de[1]

Method 2: Proposed Direct Asymmetric Strecker Synthesis

A direct asymmetric synthesis offers a more atom-economical route to the target molecule. While a specific protocol for the asymmetric Strecker reaction of thiolane-3-one has not been extensively reported, the general methodology is well-established for other cyclic ketones and can be logically extended.[5][6][7][8] This proposed protocol utilizes a chiral amine as a chiral auxiliary to induce diastereoselectivity in the addition of cyanide.

Diagram: Proposed Asymmetric Strecker Synthesis Workflow

A Thiolane-3-one C Chiral Iminium Ion A->C Condensation B (R)-Phenylglycinol (Chiral Auxiliary) B->C D Diastereomerically Enriched α-Aminonitrile C->D Cyanide Addition E Hydrolysis & Auxiliary Removal D->E F (3R)-3-Aminothiolane- 3-carboxylic Acid E->F

Caption: Proposed workflow for the direct asymmetric Strecker synthesis.

Protocol 4: Asymmetric Strecker Reaction with a Chiral Auxiliary

Materials:

  • Thiolane-3-one

  • (R)-Phenylglycinol or another suitable chiral amine auxiliary

  • Trimethylsilyl cyanide (TMSCN) or another cyanide source

  • Methanol or other suitable solvent

  • Hydrochloric acid (HCl)

Procedure:

  • Imine Formation: In a round-bottom flask, thiolane-3-one (1.0 eq) and (R)-phenylglycinol (1.0 eq) are dissolved in methanol. The mixture is stirred at room temperature for 1-2 hours to form the corresponding chiral ketimine in situ.

  • Cyanide Addition: The reaction mixture is cooled to 0 °C or a lower temperature, and trimethylsilyl cyanide (1.1 eq) is added dropwise. The reaction is stirred at this temperature for several hours to overnight. The progress of the reaction and the diastereomeric ratio of the resulting α-aminonitrile can be monitored by NMR or HPLC analysis of the crude reaction mixture.

  • Hydrolysis and Auxiliary Removal: The reaction is quenched by the addition of aqueous HCl. The mixture is then heated to reflux for several hours to hydrolyze the nitrile to a carboxylic acid and to cleave the chiral auxiliary.

  • Isolation: After cooling, the reaction mixture is washed with an organic solvent (e.g., dichloromethane or diethyl ether) to remove the chiral auxiliary. The aqueous layer is then concentrated, and the product can be purified by crystallization or ion-exchange chromatography to yield (3R)-3-aminothiolane-3-carboxylic acid. The enantiomeric excess of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Rationale for Experimental Choices:

  • Chiral Auxiliary: (R)-Phenylglycinol is a commonly used and effective chiral auxiliary in asymmetric Strecker reactions.[7] The stereochemistry of the auxiliary directs the facial attack of the cyanide nucleophile on the iminium ion intermediate, leading to the preferential formation of one diastereomer of the α-aminonitrile.

  • Cyanide Source: Trimethylsilyl cyanide is often preferred over KCN or HCN due to its better solubility in organic solvents and milder reaction conditions.

  • Hydrolysis and Auxiliary Cleavage: Acidic hydrolysis is typically effective for both converting the nitrile to a carboxylic acid and cleaving the chiral auxiliary. The conditions may need to be optimized to ensure complete conversion without racemization.

Method 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution represents a green and highly selective alternative for obtaining enantiomerically pure amino acids.[9][10][11] Lipases are commonly employed to selectively hydrolyze one enantiomer of a racemic amino acid ester, leaving the other enantiomer unreacted.

General Protocol 5: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

Materials:

  • Racemic N-protected 3-aminothiolane-3-carboxylic acid methyl or ethyl ester

  • A suitable lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)

  • Phosphate buffer

  • An organic co-solvent (e.g., t-butanol, MTBE) if necessary

Procedure:

  • Esterification: The racemic N-protected 3-aminothiolane-3-carboxylic acid is esterified using standard methods (e.g., Fischer esterification or using a coupling agent and the corresponding alcohol).

  • Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer (pH 7-8). The lipase is added, and the mixture is stirred at a controlled temperature (typically 25-40 °C). The progress of the reaction is monitored by HPLC until approximately 50% conversion is reached.

  • Separation: The reaction mixture is filtered to remove the enzyme. The aqueous phase is then extracted with an organic solvent. The organic phase will contain the unreacted (R)-ester (assuming the lipase selectively hydrolyzes the (S)-ester). The aqueous phase, after acidification, will contain the hydrolyzed (S)-acid.

  • Hydrolysis of the Enriched Ester: The recovered, enantiomerically enriched (R)-ester is then hydrolyzed under acidic or basic conditions to afford the desired (3R)-3-aminothiolane-3-carboxylic acid.

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of lipase is critical and often requires screening of different enzymes to find one with high enantioselectivity (E-value) for the specific substrate. CALB is a widely used and often effective lipase for the resolution of amino acid esters.

  • Reaction Conditions: The pH, temperature, and solvent system can significantly impact the activity and selectivity of the enzyme and must be optimized for each specific substrate.

Conclusion

The asymmetric synthesis of (3R)-3-aminothiolane-3-carboxylic acid is a challenging yet achievable goal for synthetic chemists. The choice of synthetic strategy will depend on the scale of the synthesis, the available resources, and the desired level of enantiopurity. The optical resolution of the racemic amino acid via diastereomeric ester formation with (R)-BINOL provides a reliable and well-documented method. For a more direct approach, the proposed asymmetric Strecker synthesis using a chiral auxiliary offers a promising avenue for further investigation and optimization. Finally, enzymatic kinetic resolution stands as a powerful and environmentally friendly alternative that warrants consideration. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable building block for their drug discovery and development endeavors.

References

  • Bucherer, H. T.; Bergs, H.
  • Davis, F. A.; Reddy, R. E.; Szewczyk, J. M. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Org. Lett.2001 , 3 (8), 1121–1124. [Link][12]

  • Groger, H. Asymmetric Strecker reactions. Chem. Rev.2011 , 111 (8), 5337-5361. [Link][7]

  • Spino, C. Asymmetric Strecker Synthesis. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 6, pp 846-881.
  • Sarges, R.; Howard, H. R., Jr.; Kelbaugh, P. R. Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. J. Org. Chem.1982 , 47 (21), 4081–4085. [Link][13]

  • Watson, P. S.; Su, B.; McCooey, S. H.; Taylor, M. S.; Watson, A. J. B. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. J. Am. Chem. Soc.2017 , 139 (1), 31-34. [Link][14]

  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950, 46 (3), 403-470.
  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005, 61 (46), 10827-10852.
  • O'Brien, P. Asymmetric Synthesis of Tertiary Thiols and Thioethers. Beilstein J. Org. Chem.2011 , 7, 582-595. [Link][15]

  • Oba, M.; Tanaka, M. et al. Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Tetrahedron: Asymmetry2008 , 19 (18), 2165-2169. [Link][1]

  • Lazer, E. S.; Wong, H. C.; Possanza, G. J.; Graham, A. G.; Farina, P. R. Bucherer-Bergs Reaction. J. Med. Chem.1987 , 30 (4), 726-729. [Link][2]

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27-45. [Link][8]

  • Vedejs, E.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Catalytic asymmetric cyanation of ketimines. J. Org. Chem.1999, 64 (22), 8032-8039.
  • Gotor, V.; Alfonso, I.; Garcia-Urdiales, E. Asymmetric Organic Synthesis with Enzymes. Wiley-VCH, 2008 . [Link][9]

  • Bergs, H. German Patent 566,094, 1929 . [Link][4]

  • Kamal, A.; Malik, M. S.; Ramana, D. V.; Rao, M. P. Enzymatic resolution of N-benzylated-β3-amino esters. Beilstein J. Org. Chem.2017, 13, 1729-1735.
  • Nakamura, S.; Takahashi, S.; Nakane, D.; Masuda, H. Organocatalytic enantioselective addition of thiols to ketimines derived from isatins. Org. Lett.2015 , 17 (1), 106-109. [Link][16]

  • Bucherer, H. T.; Steiner, W. Über die Bildung von Hydantoinen aus den Cyanhydrinen von Aldehyden und Ketonen. J. Prakt. Chem.1934, 140 (1-2), 291-316.
  • Gotor-Fernandez, V.; Gotor, V. Lipase-catalyzed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry2011, 22 (13), 1373-1378.
  • Schmidt, F. R.; Hauer, B. An Update: Enzymatic Synthesis for Industrial Applications. ChemCatChem2020 , 12 (24), 6094-6111. [Link][11]

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Application Notes & Protocols: (3R)-3-Aminothiolane-3-Carboxylic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering Peptide Conformation and Stability

In the field of drug discovery, native peptides present a compelling starting point due to their high potency and selectivity. However, their therapeutic potential is often hindered by poor metabolic stability and unpredictable conformational behavior in physiological environments. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a strategic solution to these challenges.[1] A key approach in peptidomimetic design is the incorporation of unnatural, conformationally constrained amino acids to enforce specific secondary structures, such as β-turns and helices, which are often crucial for receptor binding.[2][3]

(3R)-3-aminothiolane-3-carboxylic acid, hereafter referred to as (3R)-Atlc, is a five-membered cyclic β-amino acid that serves as a potent tool for precisely engineering peptide architecture.[2] Its rigid thiolane scaffold significantly reduces the conformational flexibility of the peptide backbone. More importantly, the strategically positioned sulfur atom in the γ-position facilitates the formation of stabilizing intra-residue hydrogen bonds with a backbone amide proton (NH···S), a feature that strongly promotes the adoption of well-defined β-turn structures.[2] This guide provides a comprehensive overview of the applications of (3R)-Atlc, detailed protocols for its incorporation into peptides via solid-phase synthesis, and methods for characterization.

Core Principle: The Role of the Thiolane Scaffold in Conformational Control

The primary advantage of incorporating (3R)-Atlc into a peptide sequence is its ability to act as a potent β-turn inducer. This is achieved through a combination of steric hindrance and unique hydrogen bonding capabilities.

  • Steric Constraint : The cyclic nature of the thiolane ring inherently limits the permissible values of the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide chain to adopt a folded conformation.

  • Intra-residue Hydrogen Bonding : The sulfur atom in the γ-position of the thiolane ring can act as a hydrogen bond acceptor for the amide proton of the same residue. This interaction forms a stable five-membered ring (C5γ) motif, which is a key feature in stabilizing Type I β-turns.[2] Studies on dipeptide derivatives of Atlc have shown that for homochiral (R,R) dimers, the predominant conformation is a Type I β-turn stabilized by these NH···S interactions.[2]

This enforced folding has significant implications for drug design:

  • Enhanced Receptor Affinity : By pre-organizing the peptide into its bioactive conformation, the entropic penalty upon binding to a target receptor is reduced, potentially leading to higher affinity.

  • Increased Proteolytic Stability : The unnatural structure and constrained conformation make the peptide less recognizable by proteases, thereby increasing its half-life in biological systems.[2]

  • Improved Pharmacokinetic Properties : The introduction of non-canonical amino acids can modulate the physicochemical properties of the peptide, influencing its solubility, membrane permeability, and overall bioavailability.[4]

Synthesis of the Core Building Block: Fmoc-(3R)-Atlc-OH

Successful solid-phase peptide synthesis (SPPS) requires the N-terminus of the amino acid to be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group for modern strategies. While the literature often describes the synthesis of racemic Boc- or Cbz-protected Atlc, this section outlines a conceptual pathway for obtaining the enantiomerically pure Fmoc-protected building block suitable for SPPS.

Conceptual Synthesis Workflow

The synthesis begins with commercially available starting materials and proceeds through the formation of the racemic Atlc core, followed by chiral resolution and subsequent Fmoc protection.

cluster_0 Monomer Synthesis A Starting Materials (e.g., thiol-containing precursors) B Cyclization & Functionalization (Formation of racemic Atlc core) A->B C N-Protection (Boc or Cbz) (e.g., Cbz-Cl, base) B->C [Ref. 10, 22] D Chiral Resolution (e.g., enzymatic or with chiral resolving agent) C->D E Deprotection (e.g., H₂/Pd-C for Cbz) D->E F Fmoc Protection (Fmoc-OSu, base) E->F G Fmoc-(3R)-Atlc-OH (Final Building Block) F->G cluster_1 SPPS Cycle for (3R)-Atlc Incorporation Start Start: Peptide-Resin (with free N-terminus) Swell 1. Resin Swelling (DCM, then DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 10 min x 2) Start->Deprotect Wash1 3. DMF Wash (5-7 times) Deprotect->Wash1 Couple 5. Coupling Reaction (Add activated mixture to resin, 2-4 hours) Wash1->Couple Activate 4. Amino Acid Activation (Pre-activation) - Fmoc-(3R)-Atlc-OH (4 eq) - HATU (3.9 eq) - DIPEA (8 eq) - In DMF, 5 min Activate->Couple Monitor 6. Monitor Coupling (Kaiser Test) Couple->Monitor Wash2 7. Wash (DMF, DCM, DMF) Monitor->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleave Final Step: Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave If sequence complete

Caption: SPPS workflow for incorporating (3R)-Atlc.

Detailed Steps:

  • Resin Preparation : Start with the peptide-resin from the previous cycle. If it's the first amino acid, load it onto the chosen resin according to standard protocols. [5]2. Fmoc Deprotection : Swell the resin in DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes. Drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc group. [6][7]3. Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation : In a separate vessel, dissolve Fmoc-(3R)-Atlc-OH (4 equivalents relative to resin loading) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) and allow the mixture to pre-activate for 5 minutes.

    • Causality Note: (3R)-Atlc is a β-amino acid with a tetrasubstituted α-carbon, making it sterically hindered. Standard carbodiimide activators (like DIC) are often inefficient. [8]HATU is a highly potent uronium salt-based reagent that forms a reactive HOAt ester, which is highly effective for difficult couplings and minimizes racemization. [4][6]Using a slight excess of the amino acid and coupling reagent drives the reaction to completion.

  • Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

    • Experimental Insight: For a standard amino acid, coupling may take 30-60 minutes. For the hindered (3R)-Atlc, a longer coupling time of 2-4 hours is recommended. In some cases, a second coupling (double coupling) may be necessary if the first is incomplete.

  • Monitoring : Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. [9]A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step with a fresh solution of activated amino acid.

  • Washing : Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next cycle.

  • Chain Elongation : Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection : After the final amino acid is coupled, wash the resin with DCM and dry it. Add the cleavage cocktail (TFA/TIS/H2O) and gently agitate for 2-3 hours. The TIS acts as a scavenger to prevent side reactions with sensitive residues.

  • Peptide Precipitation and Purification : Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide under vacuum. Purify the peptide using reverse-phase HPLC.

Characterization of (3R)-Atlc Containing Peptidomimetics

Confirming the structure and conformation of the final peptidomimetic is a critical step.

Analytical Techniques
TechniquePurposeExpected Observations for (3R)-Atlc Peptides
Mass Spectrometry (LC-MS) To confirm the identity and purity of the synthesized peptide.The observed mass should match the calculated molecular weight of the peptide containing the Atlc residue.
¹H NMR Spectroscopy To determine the three-dimensional structure and confirm hydrogen bonding.A downfield chemical shift (δ > 7.0 ppm in CDCl₃) for the amide NH proton of the Atlc residue suggests its involvement in a hydrogen bond. [2]
DMSO Titration (NMR) To assess the solvent accessibility of amide protons.Amide protons involved in stable, internal hydrogen bonds (like the NH···S bond) will show a smaller change in chemical shift upon the addition of a competitive H-bond acceptor like DMSO-d₆. [2]
Circular Dichroism (CD) To analyze the secondary structure content of the peptide in solution.The CD spectrum can indicate the presence of β-turn or other ordered structures induced by the Atlc residue.
Enzymatic Stability Assay To evaluate resistance to proteolysis.The peptide containing (3R)-Atlc is expected to show a significantly longer half-life when incubated with proteases (e.g., trypsin, chymotrypsin) or in human serum compared to its all-natural counterpart.
Example NMR Data Interpretation

In a study of a dipeptide containing Atlc, the amide NH proton signal appeared at a lower field (δ = 7.18 ppm), indicating significant hydrogen bonding. [2]This, combined with DMSO titration experiments, provided strong evidence for the formation of the stabilizing C5γ intra-residue NH···S interaction that defines the β-turn conformation. [2]

Conclusion and Future Outlook

(3R)-3-aminothiolane-3-carboxylic acid is a powerful and versatile building block in peptidomimetic design. Its unique ability to induce stable β-turn conformations through a combination of steric constraint and intra-residue hydrogen bonding makes it an invaluable tool for developing peptides with enhanced biological activity and improved drug-like properties. The protocols and analytical methods described herein provide a framework for researchers to successfully synthesize, characterize, and apply these modified peptides in the pursuit of novel therapeutics. Future work will likely focus on exploring the incorporation of Atlc into more complex scaffolds, including cyclic peptides and peptide-drug conjugates, to further exploit its unique conformational-directing properties.

References

  • Kaur, H., & Singh, P. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Ghara, M., & Jadhav, V. H. (2015). An Efficient Synthesis of Exo-N-carbamoyl Nucleosides: Application to the Synthesis of Phosphoramidate Prodrugs. PMC. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Organic-chemistry.org. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Boxus, T., et al. (1998). Synthesis and Evaluation of RGD Peptidomimetics Aimed at Surface Bioderivatization of Polymer Substrates. ORBi. Retrieved from [Link]

  • Khan, K. M., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219–3229. [Link]

  • Yılmaz, Ö., et al. (2023). Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. Arkivoc, 2023(vii), 202312069. Retrieved from [Link]

  • Di, P., & Kerns, E. H. (2014). Evolution of Antimicrobial Peptides to Self-Assembled Peptides for Biomaterial Applications. Molecules, 19(10), 15978–15997. [Link]

  • ResearchGate. (n.d.). The 2D NMR correlations of compounds 1–3. Retrieved from [Link]

  • Preprints.org. (2025, October 27). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]

Sources

Application and Protocol Guide: NMR Spectroscopy for the Structural Elucidation of (3R)-3-aminothiolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Affiliation: Advanced Molecular Characterization Division, SpectraDynamics Inc.

Abstract

(3R)-3-aminothiolane-3-carboxylic acid is a constrained cyclic amino acid analogue of significant interest in medicinal chemistry and drug development due to its potential to impart unique conformational properties to peptides and other bioactive molecules.[1][2] Accurate and unambiguous structural characterization is paramount for its application in these fields. This document provides a comprehensive guide to the characterization of (3R)-3-aminothiolane-3-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a thorough guide to spectral interpretation. This application note is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural verification of this and similar heterocyclic compounds.

Introduction

(3R)-3-aminothiolane-3-carboxylic acid, a derivative of the five-membered thiolane ring, presents a unique stereochemical and conformational landscape.[1][2] The rigid ring structure, combined with the chiral center at the C3 position, can influence the secondary structure of peptides and modulate their biological activity. Therefore, precise confirmation of its chemical structure, including the stereochemistry and the electronic environment of each atom, is a critical quality control step in its synthesis and application.

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution.[3] It provides atom-level information on connectivity, chemical environment, and spatial proximity. This guide will walk through the logical application of a suite of NMR experiments to fully characterize (3R)-3-aminothiolane-3-carboxylic acid.

Experimental Design and Rationale

A multi-dimensional NMR approach is essential for the complete assignment of all proton and carbon signals in (3R)-3-aminothiolane-3-carboxylic acid. The experimental workflow is designed to build a comprehensive picture of the molecule's structure.

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments 1H_NMR ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC Correlates protons to carbons 13C_NMR ¹³C NMR & DEPT (Carbon Count & Type) 13C_NMR->HSQC Confirms C-H attachment COSY->HSQC Builds spin systems HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assigns quaternary carbons Structure Final Structure Elucidation HMBC->Structure Confirms overall connectivity

Figure 1: A logical workflow for the NMR-based structural elucidation of (3R)-3-aminothiolane-3-carboxylic acid.

Materials and Protocols

Sample Preparation

The quality of the NMR data is highly dependent on the sample preparation.

Materials:

  • (3R)-3-aminothiolane-3-carboxylic acid sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of the (3R)-3-aminothiolane-3-carboxylic acid sample directly into a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Due to the presence of both an amine and a carboxylic acid group, DMSO-d₆ or D₂O are good choices for solubilizing the compound and observing exchangeable protons.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube.

  • Carefully place the NMR tube into the spectrometer's sample holder.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

Protocol:

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-2048 scans, spectral width of 200-220 ppm, relaxation delay of 2 seconds.

  • DEPT-135:

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).

  • 2D COSY (Correlation Spectroscopy):

    • Acquire a gradient-selected COSY spectrum to identify proton-proton couplings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a gradient-selected HSQC spectrum to correlate protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Data Interpretation and Spectral Assignment

The following tables summarize the expected chemical shifts for (3R)-3-aminothiolane-3-carboxylic acid. Note that the exact chemical shifts can vary depending on the solvent and concentration.[4][5]

Molecular Structure and Atom Numbering

Sources

Application Notes and Protocols for the Incorporation of (3R)-3-Aminothiolane-3-Carboxylic Acid into Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the pursuit of enhanced potency, selectivity, and metabolic stability is paramount. The incorporation of non-canonical amino acids into peptide-based and small molecule active pharmaceutical ingredients (APIs) has emerged as a powerful strategy to achieve these goals.[1] Among these, conformationally constrained amino acids are of particular interest. By restricting the rotational freedom of the peptide backbone or side chains, these building blocks can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target and often leading to a significant increase in affinity and selectivity.[1][2]

(3R)-3-aminothiolane-3-carboxylic acid, hereafter referred to as (R)-Atlc, is a unique Cα-tetrasubstituted cyclic amino acid. Its rigid five-membered thiolane ring imposes significant conformational constraints on the peptide backbone. The presence of the sulfur atom in the γ-position of the side chain also offers unique possibilities for hydrogen bonding and other non-covalent interactions, which can stabilize specific secondary structures like β-turns.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, strategic implementation, and detailed protocols for incorporating (R)-Atlc into potential APIs using solid-phase peptide synthesis (SPPS).

Rationale for Incorporating (R)-Atlc: Mechanistic Insights

The decision to incorporate a constrained amino acid like (R)-Atlc is rooted in its predictable impact on molecular conformation. The thiolane ring structure significantly limits the accessible Ramachandran space, guiding the peptide backbone into specific turn-like structures.

Induction of β-Turn Conformations

Theoretical and spectroscopic studies on dipeptide derivatives of Atlc have demonstrated its strong propensity to induce well-defined secondary structures.[3] Specifically, the homochiral (R,R)-Atlc dimer preferentially adopts a type I β-turn. This is stabilized by two intra-residue C5γ hydrogen bonds, where the backbone NH of an Atlc residue forms a hydrogen bond with its own side-chain sulfur atom.

This inherent ability to nucleate turns is a critical tool in peptidomimetic design. By replacing a residue in a known β-turn motif of a bioactive peptide with (R)-Atlc, one can lock in that conformation, potentially enhancing receptor binding and protecting against enzymatic degradation.

Diagram 1: Conformational Constraint by (R)-Atlc

G cluster_0 Flexible Peptide Chain cluster_1 (R)-Atlc Incorporation a Multiple Low-Energy Conformations b High Entropy a->b c Binding to Receptor (High Entropic Cost) b->c f Binding to Receptor (Low Entropic Cost) c->f Improved Affinity & Metabolic Stability d Restricted Conformations (e.g., β-turn) e Low Entropy d->e e->f

Caption: Logical workflow of how (R)-Atlc's conformational constraint improves binding affinity.

Synthesis of Nα-Fmoc-(3R)-3-aminothiolane-3-carboxylic Acid

The successful incorporation of (R)-Atlc via Fmoc-based SPPS first requires the preparation of the Nα-protected building block. While a specific literature procedure for Fmoc-(R)-Atlc-OH was not identified in the preparatory searches, a standard and reliable protocol can be adapted from methods used for other amino acids.

Protocol 2.1: Fmoc Protection of (R)-Atlc

This protocol is based on the widely used reaction of an amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu).

Materials:

  • (3R)-3-aminothiolane-3-carboxylic acid [(R)-Atlc]

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve (R)-Atlc (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (3.0 eq).

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone. Add this solution dropwise to the (R)-Atlc solution while stirring vigorously at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Remove the acetone under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether (2x) to remove unreacted Fmoc-OSu and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the product should form.

    • Extract the product into ethyl acetate (3x).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by flash chromatography or recrystallization (e.g., from EtOAc/hexanes) to yield pure Fmoc-(R)-Atlc-OH.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[4] Purity should be ≥99% by HPLC to ensure high-quality peptide synthesis.[5]

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of Fmoc-(R)-Atlc-OH into a peptide sequence presents a challenge due to its sterically hindered Cα-tetrasubstituted nature. Standard coupling conditions may result in low efficiency.[6] Therefore, optimized protocols with more potent coupling reagents and potentially longer reaction times or double coupling steps are recommended.

General SPPS Workflow

The overall workflow follows the standard Fmoc/tBu strategy.

Diagram 2: SPPS Cycle for (R)-Atlc Incorporation

SPPS_Cycle Start Start with Resin-Bound Peptide (Free N-terminal Amine) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step: Fmoc-(R)-Atlc-OH + Coupling Reagents (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Kaiser Test (Check for free amines) Wash2->Check Complete Coupling Complete (Proceed to next cycle) Check->Complete Negative Incomplete Incomplete Coupling (Blue beads) Check->Incomplete Positive Recouple Recouple (Repeat Coupling Step) Incomplete->Recouple Recouple->Wash2

Caption: Decision workflow for a single SPPS coupling cycle incorporating (R)-Atlc.

Protocol 3.2: Optimized Coupling of Fmoc-(R)-Atlc-OH

This protocol is recommended for achieving high coupling efficiency with the sterically demanding Fmoc-(R)-Atlc-OH.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-(R)-Atlc-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.[7] Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate the amino acid. Dissolve Fmoc-(R)-Atlc-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) and allow the solution to stand for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is crucial for sterically hindered residues.

  • Monitoring: After the coupling period, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.

    • Negative Test (Yellow/Colorless Beads): The coupling is complete. Proceed to wash the resin with DMF.

    • Positive Test (Blue/Purple Beads): The coupling is incomplete. Drain the reaction vessel and repeat the coupling step (double coupling) with a freshly prepared activated amino acid solution for another 2-4 hours.

  • Washing: Once a negative Kaiser test is achieved, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey AdvantagesConsiderations
HBTU/HOBtUronium/BenzotriazoleStandard, cost-effectiveMay be insufficient for highly hindered couplings.
HATU/HOAtUronium/Aza-benzotriazoleHighly efficient, low racemizationHigher cost. Recommended for difficult couplings.
PyBOPPhosphoniumVery effective for hindered residuesPotential for side reactions if not used correctly.
DIC/OxymaCarbodiimide/AdditiveGood for preventing pyroglutamate formationSlower activation than uronium reagents.

This table synthesizes common knowledge in peptide chemistry; HATU is often the reagent of choice for challenging couplings.[2][8]

Cleavage, Purification, and Characterization

Cleavage from Resin and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups are removed simultaneously.

Protocol 4.1.1: Standard TFA Cleavage

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive cations.

  • Ice-cold diethyl ether

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the cold cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of ice-cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Purification and Analysis

The crude peptide containing (R)-Atlc should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient of increasing Mobile Phase B.

Characterization

The identity and purity of the final peptide must be confirmed.

Table 2: Analytical Techniques for Peptide Characterization

TechniquePurposeExpected Outcome for (R)-Atlc Peptides
LC-MS Purity assessment and molecular weight confirmation.A major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the target peptide.[9][10]
High-Resolution MS/MS Sequence verification.Fragmentation pattern (b- and y-ions) consistent with the peptide sequence, including the (R)-Atlc residue.[10]
¹H and 2D NMR Conformational analysis and structural elucidation.Unique chemical shifts for protons near the (R)-Atlc residue. NOESY correlations can confirm the induced turn structure.[3][11]

Conclusion and Future Outlook

The incorporation of (3R)-3-aminothiolane-3-carboxylic acid offers a robust method for introducing conformational rigidity into peptide-based APIs. Its strong tendency to induce β-turn structures provides a logical and powerful tool for optimizing peptide and peptidomimetic drug candidates. While its sterically hindered nature requires optimized coupling protocols, the use of modern, highly active coupling reagents like HATU can ensure its successful incorporation. The resulting constrained peptides are expected to exhibit enhanced biological activity and stability, making (R)-Atlc a valuable building block in the medicinal chemist's toolbox for developing next-generation therapeutics.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]

  • Design of Thioether Cyclic Peptide Scaffolds with Passive Permeability and Oral Exposure. ACS Publications. [Link]

  • Conformational analysis of some C2-symmetric cyclic peptides containing tetrahydrofuran amino acids. PubMed. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • Functional modification of thioether groups in peptides, polypeptides, and proteins. eScholarship, University of California. [Link]

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. ResearchGate. [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. PubMed. [Link]

  • Design of Thioether Cyclic Peptide Scaffolds with Passive Permeability and Oral Exposure. PubMed. [Link]

  • Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. eScholarship, University of California. [Link]

  • 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. MDPI. [Link]

  • 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. ResearchGate. [Link]

  • Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3- methyl-2-oxoquinoxaline-6-carboxylic acid. Der Pharma Chemica. [Link]

  • Application of 3D NMR for Structure Determination of Peptide Natural Products. PMC. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. [Link]

Sources

Application Note: In Vitro Assay Development for Conformationally Constrained Peptides Incorporating (3R)-3-Aminothiolane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Biophysical Characterization, Peptide Engineering, and In Vitro Pharmacology

The Biophysical Paradigm: Why (3R)-3-Aminothiolane-3-Carboxylic Acid?

The development of peptide-based therapeutics is historically bottlenecked by two critical flaws: high conformational entropy (leading to poor target affinity) and rapid proteolytic degradation. To circumvent these limitations, drug development professionals increasingly rely on non-natural, conformationally restricted amino acids.

(3R)-3-aminothiolane-3-carboxylic acid (PubChem CID: 13893658) is a five-membered cyclic thioether α -amino acid with its sulfur atom positioned at the γ -position relative to the peptide backbone[1]. Recent spectroscopic and quantum chemistry studies have demonstrated that this specific moiety acts as a powerful structural nucleator[2]. Unlike standard amino acids that rely solely on backbone-to-backbone hydrogen bonding, the γ -sulfur atom in (3R)-3-aminothiolane-3-carboxylic acid acts as a hydrogen bond acceptor, forming a strong, short-range intra-residue NH···S interaction[3].

The Causality of Assay Design: Because this NH···S interaction effectively locks the peptide into a highly stable Type I β -turn[2], the resulting peptidomimetics exhibit significantly altered physicochemical properties. They become more lipophilic and structurally rigid. Consequently, standard in vitro biochemical assays must be heavily modified. If you do not account for the increased hydrophobicity, your assays will suffer from artificially inflated non-specific binding (NSB) and aggregation-induced false positives.

This guide provides a comprehensive, self-validating framework for developing in vitro assays tailored specifically for ligands incorporating this unique thioether building block.

Workflow Architecture

To ensure scientific integrity, the evaluation of (3R)-3-aminothiolane-3-carboxylic acid derivatives must follow a strict, sequential validation logic. One cannot accurately interpret binding kinetics without first validating the conformational constraint in solution.

Workflow N1 1. Peptide Synthesis Incorporate (3R)-3-Aminothiolane-3-Carboxylic Acid N2 2. Conformational Validation (Solution-Phase IR Spectroscopy) N1->N2 N3 3. Target Binding Assay (Fluorescence Polarization) N2->N3 N4 4. Proteolytic Stability (LC-MS/MS Serum Assay) N3->N4 N5 Lead Candidate Selection (High Affinity & Stability) N4->N5

Fig 1. In vitro assay workflow for (3R)-3-aminothiolane-3-carboxylic acid peptide derivatives.

Self-Validating Protocol Design

Conformational Validation via Solution-Phase IR Spectroscopy

Before advancing to biological targets, you must prove that the (3R)-3-aminothiolane-3-carboxylic acid residue has successfully nucleated the intended β -turn via NH···S hydrogen bonding[3].

  • Rationale: Biological assays cannot differentiate between a peptide that binds tightly due to a pre-organized conformation versus one that binds tightly due to non-specific hydrophobic aggregation. IR spectroscopy in a low-polarity solvent isolates the intramolecular hydrogen bonds.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve the purified capped peptide in anhydrous dichloromethane ( CH2​Cl2​ ) to a final concentration of ≤1 mM. Causality: Concentrations above 1 mM promote intermolecular hydrogen bonding (aggregation), which obscures the intramolecular NH···S signal.

    • Background Subtraction: Record a background spectrum of pure anhydrous CH2​Cl2​ using a CaF2​ liquid cell (1 mm path length).

    • Spectral Acquisition: Scan the sample in the Amide A region (3200–3500 cm−1 ) at a resolution of 2 cm−1 .

    • Data Interpretation: Look for a red-shifted N-H stretching frequency. A free (unbound) N-H stretch appears at ~3420 cm−1 . An N-H group participating in a C5 γ NH···S hydrogen bond will red-shift to approximately 3330–3350 cm−1 [2].

  • Self-Validation Checkpoint: Spike the sample with 5% DMSO (a strong hydrogen bond acceptor). If the 3330 cm−1 peak disappears and shifts to ~3300 cm−1 (intermolecular NH···O bond with DMSO), you have validated that the original peak was a true, reversible intramolecular NH···S bond.

High-Throughput Fluorescence Polarization (FP) Binding Assay

Once the conformation is validated, assess target engagement. The rigidity of the β -turn reduces the entropic penalty of binding, theoretically yielding a lower dissociation constant ( Kd​ ).

  • Rationale: The thioether ring increases the lipophilicity of the peptide[1]. Standard PBS buffers will result in the peptide adhering to the polystyrene microplate, artificially depleting the free ligand concentration and skewing the Kd​ .

  • Step-by-Step Protocol:

    • Buffer Optimization: Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20 , and 1 mg/mL BSA . Causality: Tween-20 and BSA act as carrier agents, preventing the hydrophobic thioether moiety from sticking to the plate walls.

    • Tracer Preparation: Synthesize a FITC-labeled variant of your constrained peptide. Dilute to a working concentration of 10 nM in Assay Buffer.

    • Protein Titration: Serially dilute the target receptor protein from 10 μ M down to 0.1 nM (1:3 dilutions) in a 384-well black, non-binding surface (NBS) microplate.

    • Incubation: Add an equal volume of the 10 nM FITC-tracer to all wells (final tracer concentration = 5 nM). Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

    • Measurement: Read the plate on a multi-mode microplate reader using polarized excitation at 485 nm and emission at 535 nm. Calculate milli-polarization (mP) units.

  • Self-Validation Checkpoint: Include a "Buffer + Tracer" control (no protein) in 8 replicates. The mP variance in this control must be <5% . If the mP slowly increases over the 60-minute incubation in the absence of protein, your peptide is aggregating, and the detergent concentration must be increased.

In Vitro Proteolytic Stability (LC-MS/MS)

Non-natural amino acids provide steric shielding against endogenous proteases.

  • Rationale: To quantify the pharmacokinetic advantage of the (3R)-3-aminothiolane-3-carboxylic acid substitution, we measure the half-life ( T1/2​ ) in human serum.

  • Step-by-Step Protocol:

    • Incubation: Incubate 10 μ M of the peptide in 25% pooled human serum (diluted in PBS) at 37°C.

    • Quenching: At time points (0, 1, 2, 4, 8, 24 hours), extract 50 μ L aliquots and immediately quench by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., heavy-isotope labeled peptide). Causality: Acetonitrile precipitates serum proteins and instantly halts proteolytic activity.

    • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition.

  • Self-Validation Checkpoint: Run a parallel assay using the wild-type (natural amino acid) counterpart of the peptide. The wild-type must degrade rapidly ( T1/2​<2 hours) to validate that the serum batch possesses active proteases.

Data Synthesis & Interpretation

The integration of the (3R)-3-aminothiolane-3-carboxylic acid moiety typically yields a distinct biophysical profile compared to wild-type linear peptides. The table below summarizes expected quantitative benchmarks when these assays are executed correctly.

Peptide ConstructConformation (IR)Target Affinity ( Kd​ , nM)Serum Half-Life ( T1/2​ , hrs)Non-Specific Binding (%)
Wild-Type (Linear) Random Coil (~3420 cm−1 )450.5 ± 12.01.2 ± 0.3< 2.0%
(3R)-Thiolane Modified Type I β -Turn (~3340 cm−1 )12.4 ± 1.8> 48.08.5% (Requires Tween-20)

Data Interpretation Note: The ~36-fold improvement in Kd​ is directly attributable to the pre-organized β -turn, which minimizes the entropic penalty ( ΔS ) upon binding to the receptor pocket.

Mechanistic Summary

The success of in vitro assay development for these specialized compounds relies entirely on understanding the downstream effects of atomic-level substitutions. The γ -sulfur atom is not merely a passive structural element; it is an active participant in the peptide's folding thermodynamics.

Mechanism S1 Unstructured Peptide (High Entropy) S2 (3R)-3-Aminothiolane-3-Carboxylic Acid Incorporation S1->S2 S3 NH···S Backbone-to-Sidechain Hydrogen Bonding S2->S3 Induces S4 Stabilized Type I β-Turn (Pre-organized Conformation) S3->S4 S5 Enhanced Receptor Binding (Lower Entropic Penalty) S4->S5 S6 Protease Resistance (Steric Shielding) S4->S6

Fig 2. Mechanistic pathway of β-turn stabilization and its downstream effects on assay performance.

References

  • Goldsztejn, G., Mundlapati, V. R., Brenner, V., Gloaguen, E., & Alonso, J. L. (2025). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 30(23), 4547.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13893658, 3-Aminotetrahydro-3-thiophenecarboxylic acid. Retrieved March 27, 2026, from[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (3R)-3-Aminothiolane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3R)-3-aminothiolane-3-carboxylic acid ((3R)-Atlc). This conformationally restricted, cyclic thioether α,α-disubstituted amino acid is a critical building block for peptidomimetics and foldamer research[1]. Due to the unique steric and electronic properties of the thiolane ring, researchers frequently encounter bottlenecks in yield and enantiomeric resolution. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize your synthetic workflow.

Workflow Visualization

SynthesisPathway Start Thiolane-3-one Step1 Thiolane-3-ol (NaBH4, MeOH/H2O) Start->Step1 Avoid TosMIC (<20% yield) Step2 3-(Tosyloxy)thiolane (TsCl, DMAP, CH2Cl2) Step1->Step2 Step3 Thiolane-3-carbonitrile (NaCN, DMSO) Step2->Step3 45% yield over 3 steps Step4 Thiolane-3-carboxylic acid (Basic Hydrolysis) Step3->Step4 98% yield Step5 Thioamide Intermediate (Lawesson's Reagent) Step4->Step5 Amide formation & Thionation Step6 2H-Azirin-3-amine Synthon (Phosgene, DABCO, NaN3) Step5->Step6 Overcomes sluggish cyclization Racemic Boc-(±)-Atlc-OH (Racemic Mixture) Step6->Racemic Hydrolysis & Boc Protection Deriv Boc-(±)-Atlc-NHMe (IBCF, NMM, MeNH2) Racemic->Deriv 89% yield HPLC Semi-Prep Chiral HPLC (Enantiomeric Resolution) Deriv->HPLC Baseline separation Target (3R)-3-Aminothiolane-3-carboxylic acid (HCl/Dioxane Deprotection) HPLC->Target Isolates (3R) enantiomer

Caption: Optimized synthetic workflow for (3R)-3-aminothiolane-3-carboxylic acid.

Section 1: Troubleshooting & FAQs

Q1: Why does direct cyanation of thiolane-3-one with TosMIC yield <20% of the carbonitrile, and how can I improve this? Mechanistic Causality: Thiolane-3-one is sterically and electronically deactivated compared to unhindered cycloalkanones. The direct reaction with Tosylmethyl isocyanide (TosMIC) fails to efficiently form the intermediate oxazoline, leading to poor conversion and high byproduct formation[2]. Validated Solution: Bypass direct cyanation by employing a three-step sequence: reduction to thiolane-3-ol, tosylation, and subsequent nucleophilic substitution with NaCN in DMSO. This circumvents the unfavorable carbonyl addition kinetics, reliably increasing the yield of thiolane-3-carbonitrile to ~45%[2].

Q2: During the synthesis of the 2H-azirin-3-amine synthon, my amide intermediate reacts sluggishly with phosgene. How can I drive the cyclization? Mechanistic Causality: Sterically hindered amides, such as N-methyl-N-phenylthiolane-3-carboxamide, exhibit poor nucleophilicity at the oxygen atom. This impedes the formation of the requisite highly electrophilic chloroiminium ion when treated with phosgene[2]. Validated Solution: Convert the amide to a thioamide prior to cyclization. React the amide with Lawesson's reagent in toluene at 130°C. The resulting thioamide (isolated in ~96% yield) possesses a significantly more nucleophilic sulfur atom, which reacts rapidly with phosgene (followed by DABCO and NaN3) to facilitate the crucial three-membered azirine ring formation[2].

Q3: What is the most reliable method for enantioselective isolation of the (3R)-enantiomer from the racemic mixture? Mechanistic Causality: Direct chiral resolution of the unprotected or simply Boc-protected (±)-3-aminothiolane-3-carboxylic acid ((±)-Atlc) often suffers from poor peak resolution on standard chiral stationary phases. The molecule lacks sufficient secondary interaction sites (like extended hydrogen bond donors/acceptors) required for differential binding to the chiral column[1]. Validated Solution: Derivatize Boc-(±)-Atlc-OH to its methylamide derivative (Boc-(±)-Atlc-NHMe). Activation with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) followed by aqueous methylamine yields the derivative in ~89%[1]. The added methylamide group provides crucial hydrogen-bonding interactions, allowing for baseline enantiomeric separation on semi-preparative chiral HPLC. The absolute (3R) configuration can then be isolated and safely N-deprotected using 4M HCl in 1,4-dioxane[1].

Section 2: Quantitative Data & Yield Optimization
Reaction StepTraditional MethodOptimized MethodYield ImprovementKey Mechanistic Driver
Cyanation of Thiolane-3-one Direct TosMIC3-Step (Reduction, Tosylation, NaCN)<20% → 45%Overcomes steric/electronic deactivation of the thioether ring[2].
Azirine Cyclization Direct Phosgene on AmideLawesson's Reagent to ThioamideFails → 96% (Thioamide)Thioamide sulfur is more nucleophilic, facilitating chloroiminium ion formation[2].
Enantiomeric Resolution Direct HPLC on AcidHPLC on Boc-(±)-Atlc-NHMePoor Rs → Baseline ResolutionMethylamide provides secondary H-bond interaction sites for chiral stationary phase[1].
Section 3: Self-Validating Experimental Protocols
Protocol A: 3-Step Synthesis of Thiolane-3-carbonitrile

This protocol replaces the low-yielding TosMIC reaction to build the core carbon skeleton.

  • Reduction: To a solution of 3-oxothiolane (137 mmol) in methanol (140 mL) at 0°C, slowly add NaBH₄ (293 mmol) and AcONa (286 mmol) in water (85 mL) over 70 minutes. Stir for 45 min at 0°C.

    • Self-Validation (QC): Monitor via IR spectroscopy. Ensure the disappearance of the C=O stretch (~1740 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹)[2].

  • Tosylation: Dissolve the crude 3-hydroxythiolane (85.3 mmol) in absolute CH₂Cl₂ (150 mL) at 0°C. Add DMAP (170.6 mmol) and p-toluenesulfonyl chloride (85.3 mmol). Stir for 20 h at room temperature. Wash with 1N HCl, extract with CH₂Cl₂, and dry over MgSO₄.

    • Self-Validation (QC): Purify by column chromatography to yield colorless crystals. Confirm the melting point is 58–60°C[2].

  • Cyanation: React the 3-(tosyloxy)thiolane with NaCN in DMSO to yield the carbonitrile.

    • Self-Validation (QC): Check TLC (hexane/EtOAc 5:1); the product should have an Rf of 0.23. IR must show a sharp C≡N stretch at 2240 cm⁻¹[2].

Protocol B: Enantioselective Resolution of (3R)-Atlc

This protocol ensures high-purity isolation of the (3R)-enantiomer from the racemate.

  • Derivatization: Dissolve Boc-(±)-Atlc-OH (0.68 mmol) in THF (2 mL) under argon. Add NMM (0.68 mmol) and cool to -20°C. Add IBCF (0.68 mmol) dropwise. After 10 min, add 40% aqueous MeNH₂ (6.97 mmol) in THF (1 mL). Stir at -20°C for 90 min, quench with 5% NaHCO₃, and extract with CH₂Cl₂.

    • Self-Validation (QC): Expected yield is ~89%. Confirm product mass via ESI-MS and check for the presence of the amide N-H stretch in IR[1].

  • Chiral HPLC: Separate the enantiomers using semi-preparative chiral HPLC.

    • Self-Validation (QC): Verify the absolute configuration of the isolated fractions. The (3R)-enantiomer (Boc-(R)-Atlc-NHMe) can be confirmed via single-crystal X-ray diffraction or by comparing optical rotation with literature values[1].

  • Deprotection: Add 4M HCl in 1,4-dioxane (25 mL) dropwise to an ice-chilled solid sample of Boc-(3R)-Atlc-NHMe (1.42 mmol) under argon. Warm to room temperature and stir for 3 h.

    • Self-Validation (QC): Evaporate under reduced pressure and co-evaporate thrice with CHCl₃ to yield HCl·H-(3R)-Atlc-NHMe as a pure solid ready for downstream peptide coupling[1].

References
  • Räber, J. L. (2008). A NOVEL HETEROSPIROCYCLIC 2H-AZIRIN-3-AMINE AS SYNTHON FOR 3-AMINOTHIOLANE-3-CARBOXYLIC ACID. University of Zurich (ZORA). Available at:[Link]

  • Imani, Z., D'mello, V. C., Mundlapati, V. R., Gourson, C., Guillot, R., Robin, S., Brenner, V., Gloaguen, E., Aitken, D. J., & Mons, M. (2025). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 30(23), 4547. Available at:[Link]

Sources

troubleshooting solubility issues with (3R)-3-aminothiolane-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling (3R)-3-aminothiolane-3-carboxylic acid . This cyclic, non-natural alpha-amino acid features a sterically hindered 5-membered thiolane ring. While highly valuable for drug development and peptide synthesis, researchers frequently encounter severe solubility issues when attempting to use this compound in organic solvents.

This guide synthesizes field-proven methodologies to help you overcome these barriers, ensuring your synthetic workflows proceed without interruption.

The Core Challenge: Zwitterionic Lattice Energy

The solubility profile of (3R)-3-aminothiolane-3-carboxylic acid is dictated by its zwitterionic nature. At neutral pH, the carboxylic acid group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺). This creates a strong, intramolecular electrostatic lattice. Due to this zwitterionic nature, amino acids are generally highly soluble in water but notoriously insoluble in non-polar organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[1].

To dissolve this compound in an organic medium, you must definitively disrupt this ionic lattice through either lipophilic ion-pairing or chemical pH modulation .

Decision Matrix: Choosing the Right Solubilization Strategy

Selecting the correct solubilization method depends entirely on your downstream synthetic application. Use the logic workflow below to determine the best approach for your experiment.

TroubleshootingLogic Start Solubility Issue: (3R)-3-aminothiolane-3-carboxylic acid Q1 Identify Downstream Application Start->Q1 Opt1 N-Protection (Boc/Fmoc) Q1->Opt1 Opt2 Peptide Coupling (DCM/THF solvents) Q1->Opt2 Opt3 Direct Derivatization (Aqueous tolerant) Q1->Opt3 Sol1 Use DMF + Pyridine or DIEA Opt1->Sol1 Sol2 Form Lipophilic TBA Salt Opt2->Sol2 Sol3 Use pH-adjusted Aqueous Buffers Opt3->Sol3

Figure 1: Decision tree for selecting a solubilization strategy based on downstream applications.

Field-Proven Solubilization Strategies

Strategy A: Lipophilic Ion-Pairing (TBA Salt Formation)

When downstream applications strictly require low-dielectric non-polar organic solvents (e.g., DCM for specific carbodiimide coupling reagents), standard pH adjustment fails. The counterions provided by standard organic bases do not offer enough lipophilicity to pull the polar carboxylate into solution.

The Causality: By reacting the amino acid with Tetrabutylammonium hydroxide (TBA-OH), you form a TBA salt. The bulky, hydrophobic butyl chains of the tetrabutylammonium cation effectively shield the anionic charge of the carboxylate. This drastic increase in lipophilicity allows the TBA salts of amino acids to dissolve readily in organic solvents, significantly accelerating reaction rates in peptide synthesis[2].

Strategy B: Chemical Disruption in Polar Aprotic Solvents

For reactions that tolerate polar aprotic solvents (such as N-protection with Boc₂O or Fmoc-OSu), the zwitterion can be disrupted chemically in situ.

The Causality: A solvent system of Dimethylformamide (DMF) containing an excess of a tertiary base (such as pyridine or DIEA) effectively deprotonates the ammonium group[3]. This destroys the rigid ionic lattice. The high dielectric constant of DMF, combined with the base, solvates the now neutrally-charged amine and negatively-charged carboxylate, allowing acylating reagents to interact freely with the compound[3].

Step-by-Step Experimental Protocols

Protocol 1: Preparation of the Tetrabutylammonium (TBA) Salt

This protocol creates a dry, highly lipophilic salt of (3R)-3-aminothiolane-3-carboxylic acid that can be stored or used immediately in anhydrous organic reactions.

TBASaltProtocol Step1 Suspend in H2O/MeOH Step2 Add 1.0 eq TBA-OH Step1->Step2 Step3 Stir to clear (Deprotonation) Step2->Step3 Step4 Lyophilize Overnight Step3->Step4 Step5 Dissolve in Organic Solvent Step4->Step5

Figure 2: Step-by-step workflow for the preparation of lipophilic TBA salts.

Methodology:

  • Suspension: Suspend 1.0 mmol of (3R)-3-aminothiolane-3-carboxylic acid in 5 mL of a 1:1 mixture of Deionized Water and Methanol.

  • Titration: Slowly add exactly 1.0 equivalent of Tetrabutylammonium hydroxide (TBA-OH) as a 40% w/w aqueous solution.

  • Validation: Stir the mixture at room temperature for 30 minutes. The self-validating step here is visual: the cloudy suspension will transition into a completely clear solution, confirming the disruption of the zwitterion and full salt formation.

  • Solvent Removal: Evaporate the methanol under reduced pressure using a rotary evaporator (bath temp < 40°C).

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize overnight to yield a dry, free-flowing powder.

  • Application: The resulting TBA salt can now be dissolved in DCM or THF at concentrations exceeding 0.1 M.

Protocol 2: In Situ Solubilization for N-Protection (Boc/Fmoc)

Use this protocol when you need to protect the amine group and can tolerate DMF as the solvent.

Methodology:

  • Suspension: Suspend the amino acid in anhydrous DMF (approx. 10 mL per gram of amino acid).

  • Base Addition: Add 2.0 to 3.0 equivalents of Pyridine[3] or N,N-Diisopropylethylamine (DIEA).

  • Agitation: Sonicate the mixture for 5 minutes. The suspension will thin out but may not become perfectly clear yet.

  • Reaction: Add the acylating reagent (e.g., Boc₂O or Fmoc-OSu). As the reaction progresses, the amine is consumed, permanently destroying the zwitterionic equilibrium. The mixture will clarify into a homogenous solution within 1-2 hours.

Quantitative Solubility Profiles

The table below summarizes the expected solubility behavior of (3R)-3-aminothiolane-3-carboxylic acid under various solvent and additive conditions to help you benchmark your experimental setups.

Solvent SystemAdditive / ConditionApparent StateEstimated SolubilityRecommended Application
Dichloromethane (DCM) NoneInsoluble suspension< 1 mg/mLNone
Dichloromethane (DCM) Pre-formed TBA SaltClear solution> 50 mg/mLPeptide coupling (EDC/HOBt)
Dimethylformamide (DMF) Pyridine (3.0 eq)Clear solution~30–40 mg/mLN-protection (Boc/Fmoc)
Tetrahydrofuran (THF) DIEA (2.0 eq)Cloudy suspension< 5 mg/mLNot recommended
Water / Methanol (1:1) NoneClear solution> 100 mg/mLSalt formation, aqueous chemistry

Frequently Asked Questions (FAQs)

Q: I added DIEA to my suspension of the amino acid in DCM, but it still won't dissolve. Why? A: While DIEA successfully deprotonates the amine to disrupt the zwitterion, the resulting DIEA-carboxylate salt remains highly polar. Dichloromethane (DCM) is a low-dielectric solvent and lacks the solvating power to stabilize this polar ion pair effectively. You must either switch to a polar aprotic solvent like DMF[3] or convert the amino acid to a highly lipophilic tetrabutylammonium (TBA) salt[2].

Q: Can I use heat to force the dissolution of the compound in THF? A: Thermal disruption is highly discouraged. While heating may temporarily increase solubility, the compound will likely precipitate upon cooling. Furthermore, heating sterically hindered, cyclic amino acids in the presence of coupling reagents can promote irreversible side reactions, such as lactamization or decarboxylation. Chemical disruption of the zwitterion is a much safer and more reliable approach.

Q: Why does my compound precipitate mid-reaction during peptide coupling? A: As a coupling reaction proceeds, the overall polarity of the reaction mixture shifts. If the starting amino acid was only marginally solubilized, the formation of reaction byproducts (e.g., urea derivatives from carbodiimides) can alter the solvent's dielectric constant, causing your intermediate to crash out. Ensuring robust initial solubility via TBA salt formation prevents this mid-reaction precipitation[2].

References

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]

  • Use of tetrabutylammonium salts of amino acids in peptide synthesis. PubMed (NIH). URL:[Link]

  • An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research - PubMed (NIH). URL:[Link]

Sources

Technical Support Center: Troubleshooting (3R)-3-Aminothiolane-3-Carboxylic Acid (Atc) Peptide Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the "racemization" of highly hindered unnatural amino acids. This guide is specifically designed to address the unique chemical behavior of (3R)-3-aminothiolane-3-carboxylic acid (Atc) during solid-phase and solution-phase peptide synthesis.

The Core Concept: The "Racemization" Misconception

Before adjusting your synthesis protocols, we must address a critical structural reality: (3R)-3-aminothiolane-3-carboxylic acid cannot mechanistically racemize under standard peptide coupling conditions.

Atc is a cyclic, α,α -disubstituted amino acid. Both the amino group and the carboxyl group are attached to the C3 carbon of the thiolane ring. Because the C3 position is fully substituted, it lacks an α -proton ( Hα​ ) .

Standard amino acid racemization during peptide coupling requires the abstraction of an Hα​ via direct enolization or through an oxazolone (azlactone) intermediate [1]. Without an α -proton, base-catalyzed enolization is chemically impossible. Therefore, if you are observing diastereomeric peaks (doublets) in your HPLC chromatogram after coupling, you are not witnessing the racemization of Atc. Instead, you are dealing with either the epimerization of the adjacent amino acid or an impure starting material.

Troubleshooting Guide & FAQs

Q1: If Atc cannot racemize, why do I see two distinct diastereomeric peaks in my HPLC after coupling a new amino acid to the Atc N-terminus? Causality & Insight: The Atc amine is exceptionally sterically hindered due to the α,α -disubstitution and the bulk of the thiolane ring. When the preceding (incoming) amino acid is activated, the nucleophilic attack by the Atc amine is extremely slow. This prolonged activation time leaves the incoming amino acid highly susceptible to forming an oxazolone. As it waits for the hindered Atc amine to attack, the activated incoming amino acid undergoes base-catalyzed enolization and epimerizes. You are observing the racemization of the preceding residue, not the Atc residue.

Q2: How can I prevent the preceding amino acid from epimerizing during this slow coupling step? Causality & Insight: You must shift the kinetic balance. You need a coupling reagent that is highly reactive but does not promote oxazolone formation. Standard reagents like HATU/DIPEA are prone to causing epimerization during slow couplings. We recommend using COMU [2] paired with a weaker, sterically hindered base like TMP (2,4,6-trimethylpyridine), or activating the incoming amino acid as an Acid Fluoride using TFFH [3]. Fluoride is a poor base and an excellent leaving group, minimizing epimerization while being small enough to access the hindered Atc amine.

Q3: What if I am activating the Atc residue itself to couple it to the next amino acid? Can it racemize then? Causality & Insight: No. Even if the activated Atc residue forms an oxazolone intermediate, the lack of an Hα​ completely blocks the enolization step. If you are experiencing issues during the activation of Atc, the problem is typically poor yield, truncation, or deletion sequences due to incomplete coupling—not racemization.

Q4: I am certain the epimerization is at the Atc position based on NMR. How is this possible? Causality & Insight: This is a starting material issue. Synthesizing enantiopure (3R)-3-aminothiolane-3-carboxylic acid is synthetically challenging. If your commercial building block has an initial enantiomeric excess (ee) of 92%, the 8% (3S)-enantiomer will carry through your entire synthesis, appearing as a "racemized" product. Always verify the ee% of your Atc starting material via chiral chromatography before beginning your synthesis.

Data Presentation: Coupling Reagent Comparison

To optimize the coupling of an incoming amino acid onto the hindered Atc amine, refer to the quantitative performance summary below:

Coupling Reagent / MethodActivation TypeBase RequiredEpimerization Risk (Incoming AA)Efficiency for Hindered Amines
HATU / DIPEA Aminium / HOAt2.0 eq DIPEAHigh (due to slow coupling)Moderate
DIC / OxymaPure CarbodiimideNone (Neutral)Low to ModerateModerate
COMU / TMP Uronium / Oxyma1.0 eq TMPLow High
TFFH / DIPEA Acid Fluoride1.0 eq DIPEAVery Low Very High

Experimental Protocols

To ensure a self-validating system, use the following optimized protocols for coupling an incoming Fmoc-Amino Acid onto the sterically hindered N-terminus of an Atc residue.

Protocol A: COMU/TMP Mediated Coupling (Recommended for General Use)

COMU exists as a highly reactive uronium salt and requires only 1 equivalent of base, reducing base-catalyzed epimerization [2].

  • Resin Preparation: Swell the resin containing the N-terminal Atc residue in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Pre-activation: In a separate vial, dissolve the incoming Fmoc-AA-OH (3.0 eq) and COMU (3.0 eq) in a minimum volume of DMF.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) (3.0 eq) to the vial. The solution will turn yellow, indicating active ester formation. Wait 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours (or 60°C for 20 minutes under microwave irradiation).

  • Validation: Wash the resin (DMF 5x, DCM 3x). Perform a Chloranil test (since Atc is a secondary-like hindered amine, Kaiser tests may yield false negatives). If positive, repeat steps 3-5.

Protocol B: Acid Fluoride Activation via TFFH (For Extremely Hindered Sequences)

Acid fluorides are highly resistant to oxazolone-mediated epimerization and are small enough to overcome severe steric clashes [3].

  • Resin Preparation: Prepare and deprotect the Atc-containing resin as described in Protocol A.

  • Activation: Dissolve the incoming Fmoc-AA-OH (3.0 eq) and TFFH (3.0 eq) in dry DCM/DMF (1:1).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 15 minutes to generate the Fmoc-AA-Fluoride in situ.

  • Coupling: Add the mixture to the resin and agitate for 4 to 12 hours.

  • Validation: Wash thoroughly and validate coupling completion via the Chloranil test.

Mechanistic & Workflow Visualizations

Mechanism Start Activated (3R)-Atc Residue Oxazolone Oxazolone Formation (Azlactone Intermediate) Start->Oxazolone Dehydration / Activation Enolization Enolization Attempt (Base Catalyzed) Oxazolone->Enolization Base abstraction of Hα Coupling Nucleophilic Attack (by Next Amino Acid) Oxazolone->Coupling Aminolysis Racemization Racemization Enolization->Racemization BLOCKED No Hα present in Atc Product Enantiopure Peptide (Retained (3R) Stereocenter) Coupling->Product Successful Coupling

Mechanistic block of oxazolone-mediated racemization in α,α-disubstituted Atc residues.

Workflow Obs Observation: Doublet Peaks in HPLC post-coupling Q1 Was Atc the Nucleophile or the Activated Acid? Obs->Q1 Nuc Atc = Nucleophile (N-terminal) Q1->Nuc Act Atc = Activated Acid (C-terminal) Q1->Act Nuc_Issue Preceding AA Epimerized due to slow coupling Nuc->Nuc_Issue Steric Hindrance Act_Issue Starting Material (Atc) was not enantiopure Act->Act_Issue Cannot Racemize Mechanistically Sol1 Use COMU/Oxyma or Acid Fluoride Activation Nuc_Issue->Sol1 Sol2 Verify Atc ee% via Chiral Chromatography Act_Issue->Sol2

Troubleshooting workflow for identifying the source of diastereomeric impurities.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401-5402. [Link]

Technical Support Center: Handling the Moisture Sensitivity of (3R)-3-Aminothiolane-3-Carboxylic Acid in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3R)-3-aminothiolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the handling of this moisture-sensitive compound in catalytic reactions. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.

Introduction

(3R)-3-aminothiolane-3-carboxylic acid is a valuable chiral building block in organic synthesis, particularly in the development of novel catalysts and pharmaceuticals. Its unique structure, incorporating both an amino acid and a thiolane ring, makes it a versatile precursor. However, its hygroscopic nature presents significant challenges in the laboratory. This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.

Troubleshooting Guide

This section addresses common issues encountered when using (3R)-3-aminothiolane-3-carboxylic acid in catalytic reactions, with a focus on problems arising from its moisture sensitivity.

Issue 1: Inconsistent or Low Catalytic Activity

Question: My catalytic reaction using (3R)-3-aminothiolane-3-carboxylic acid is showing inconsistent results or lower than expected activity. What could be the cause?

Answer: Inconsistent or diminished catalytic activity is a frequent problem when working with moisture-sensitive reagents.[1] Several factors related to moisture contamination could be at play.

Possible Causes & Solutions:

  • Catalyst Hydration: (3R)-3-aminothiolane-3-carboxylic acid can readily absorb moisture from the atmosphere, leading to the formation of hydrates. This alters the catalyst's structure and electronic properties, potentially blocking active sites or inhibiting its interaction with substrates.

    • Solution: Always handle the compound in a controlled, inert atmosphere, such as a glovebox or under a stream of dry nitrogen or argon.[2] Use of pre-dried glassware is also crucial.[3]

  • Solvent Purity: Residual water in your reaction solvent is a common source of contamination. Even "anhydrous" solvents can contain trace amounts of water that can deactivate a sensitive catalyst.[4]

    • Solution: Use freshly distilled or commercially available anhydrous solvents. It is good practice to test the water content of your solvent before use, especially for highly sensitive reactions.

  • Reaction with Water: Water can act as a competing nucleophile or base in many catalytic cycles, leading to unwanted side reactions or catalyst deactivation. For instance, in reactions involving metal complexes, water can coordinate to the metal center, inhibiting substrate binding.

    • Solution: Ensure all reactants and reagents are thoroughly dried before addition to the reaction mixture. If a reactant is a liquid, consider distilling it. If it is a solid, drying it under vacuum may be necessary.[4]

  • Improper Storage: Long-term storage without adequate protection from moisture will lead to degradation of the compound.

    • Solution: Store (3R)-3-aminothiolane-3-carboxylic acid in a tightly sealed container, preferably within a desiccator containing an active desiccant like silica gel or molecular sieves.[5][6] For long-term storage, consider placing the container inside a sealed bag under an inert atmosphere.

Issue 2: Poor Reproducibility of Results

Question: I am struggling to reproduce my results from one experiment to the next. How can I improve consistency?

Answer: Poor reproducibility is often a direct consequence of inconsistent handling of moisture-sensitive compounds.[7] Minute variations in atmospheric exposure can lead to significant differences in experimental outcomes.

Troubleshooting Workflow for Poor Reproducibility:

A Poor Reproducibility Observed B Review Handling Protocol A->B Identify inconsistencies C Standardize Weighing & Dispensing B->C Minimize atmospheric exposure D Implement Strict Anhydrous Techniques C->D Use glovebox or Schlenk line E Verify Reagent & Solvent Quality D->E Check for water content F Consistent Reaction Setup E->F Ensure identical conditions G Improved Reproducibility F->G Achieve consistent results

Caption: A logical workflow for troubleshooting poor reproducibility.

Detailed Steps:

  • Standardize Handling Procedures: Every time you handle (3R)-3-aminothiolane-3-carboxylic acid, follow the exact same procedure. This includes the time the container is open to the atmosphere and the method of transfer.

  • Inert Atmosphere Weighing: Weighing the compound in a glovebox is the most reliable method to prevent moisture absorption.[6][8] If a glovebox is unavailable, work quickly and efficiently under a positive pressure of an inert gas.

  • Consistent Solvent Quality: Use solvents from the same batch or supplier if possible, and always verify their dryness.

  • Document Everything: Keep a detailed laboratory notebook, recording every step of your procedure, including the relative humidity in the lab if possible. This can help identify subtle variations that may be affecting your results.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store (3R)-3-aminothiolane-3-carboxylic acid?

A1: The ideal storage condition is in a tightly sealed, opaque container placed inside a desiccator with a color-indicating desiccant.[5] For enhanced protection, the container can be further sealed in a bag flushed with an inert gas like nitrogen or argon. Store in a cool, dry place away from direct sunlight.

Q2: Can I handle this compound on the open bench?

A2: It is strongly advised against handling (3R)-3-aminothiolane-3-carboxylic acid on an open bench for extended periods, especially in humid environments.[2] If a glovebox is not available, minimize exposure time and use techniques like flushing the container and weighing balance with a stream of dry nitrogen.

Q3: How can I dry (3R)-3-aminothiolane-3-carboxylic acid if I suspect it has absorbed moisture?

A3: If you suspect your compound has been compromised by moisture, you can attempt to dry it by placing it under a high vacuum for several hours. Gentle heating can be applied, but care must be taken to avoid thermal decomposition. It is recommended to first determine the compound's thermal stability using techniques like thermogravimetric analysis (TGA) if possible.

Q4: What are the visible signs of moisture absorption?

A4: Hygroscopic solids like (3R)-3-aminothiolane-3-carboxylic acid may appear clumpy or sticky when they have absorbed significant moisture.[9] However, even before visible changes occur, the compound can absorb enough water to affect catalytic activity. Therefore, it is best to rely on preventative handling measures rather than visual inspection.

Q5: Are there any specific solvents that should be avoided with this compound?

A5: While the choice of solvent is highly dependent on the specific reaction, it is crucial to avoid solvents with high water content. Protic solvents like methanol and ethanol can also potentially react with the compound or interfere with the catalytic cycle, depending on the reaction mechanism. Always use high-purity, anhydrous solvents.

Experimental Protocols

Protocol 1: Weighing and Dispensing in an Inert Atmosphere (Glovebox)

This protocol outlines the best practice for handling (3R)-3-aminothiolane-3-carboxylic acid to prevent moisture contamination.

Materials:

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • (3R)-3-aminothiolane-3-carboxylic acid in a sealed container

  • Spatula

  • Weighing paper or boat

  • Analytical balance (inside the glovebox)

  • Reaction vessel

Procedure:

  • Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm).

  • Introduce the sealed container of (3R)-3-aminothiolane-3-carboxylic acid, spatula, weighing paper, and reaction vessel into the glovebox antechamber.

  • Purge the antechamber with the inert gas for the recommended number of cycles.

  • Transfer the items into the main chamber of the glovebox.

  • Allow the compound's container to equilibrate to the glovebox temperature.

  • Carefully open the container.

  • Using a clean, dry spatula, transfer the desired amount of the compound onto the weighing paper on the analytical balance.

  • Record the weight.

  • Transfer the weighed compound to the reaction vessel.

  • Tightly seal the container of (3R)-3-aminothiolane-3-carboxylic acid.

  • Seal the reaction vessel before removing it from the glovebox.

Protocol 2: Handling with Schlenk Line Technique (if Glovebox is Unavailable)

This protocol provides an alternative for handling moisture-sensitive reagents when a glovebox is not accessible.

Materials:

  • Schlenk line with a dual manifold for vacuum and inert gas

  • (3R)-3-aminothiolane-3-carboxylic acid in a sealed container

  • Schlenk flask or other suitable reaction vessel with a sidearm

  • Spatula

  • Weighing balance (external)

  • Septa

Procedure:

  • Dry the Schlenk flask and spatula in an oven and cool them under a stream of inert gas.

  • Seal the Schlenk flask with a septum.

  • Connect the flask to the Schlenk line and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Weigh the sealed, empty Schlenk flask.

  • Under a positive pressure of inert gas, quickly remove the septum, add the (3R)-3-aminothiolane-3-carboxylic acid using the spatula, and reseal the flask.

  • Weigh the sealed flask containing the compound to determine the amount added by difference.

  • The compound is now in the reaction vessel under an inert atmosphere, ready for the addition of solvents and other reagents via syringe through the septum.

Data Presentation

Table 1: Recommended Solvent Water Content for Moisture-Sensitive Catalytic Reactions

Solvent GradeTypical Water Content (ppm)Recommended Use
Standard Anhydrous< 50General use in moisture-sensitive reactions.
Extra Dry< 10Highly sensitive catalytic systems.
Super Dry< 5Critical applications requiring utmost dryness.

Note: It is always advisable to verify the water content of the solvent immediately before use.

Visualization of Key Concepts

cluster_storage Proper Storage cluster_handling Anhydrous Handling cluster_reaction Successful Catalytic Reaction Storage_1 Tightly Sealed Container Handling_1 Glovebox or Schlenk Line Storage_1->Handling_1 Storage_2 Desiccator Storage_2->Handling_1 Storage_3 Inert Atmosphere Overlay Storage_3->Handling_1 Reaction_1 High Catalytic Activity Handling_1->Reaction_1 Handling_2 Dry Glassware Handling_2->Reaction_1 Handling_3 Anhydrous Solvents Handling_3->Reaction_1 Reaction_2 Reproducible Results Reaction_1->Reaction_2

Caption: Workflow for ensuring successful catalytic reactions.

By adhering to these guidelines, researchers can mitigate the challenges associated with the moisture sensitivity of (3R)-3-aminothiolane-3-carboxylic acid, leading to more reliable and reproducible results in their catalytic applications.

References

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Stream Peak International. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

Sources

Validation & Comparative

(3R)-3-aminothiolane-3-carboxylic acid vs (3S)-3-aminothiolane-3-carboxylic acid biological efficacy

Author: BenchChem Technical Support Team. Date: April 2026

The Stereochemical Imperative: A Comparative Guide to (3R)- vs (3S)-3-Aminothiolane-3-Carboxylic Acid in Peptidomimetic Drug Design

As a Senior Application Scientist in peptidomimetic drug discovery, I frequently encounter the same fundamental bottleneck: translating linear, biologically active peptides into viable therapeutics. Native peptides suffer from rapid proteolytic degradation and a lack of receptor subtype selectivity due to extreme conformational flexibility. The definitive solution is the incorporation of conformationally constrained, non-proteinogenic amino acids.

Among these, 3-aminothiolane-3-carboxylic acid (Atlc) —a five-membered cyclic thioether amino acid with a γ-position sulfur—represents a highly specialized tool. Unlike standard cyclic aliphatic amino acids, Atlc leverages short-range NH···S hydrogen bonding to rigidly lock peptides into specific secondary structures. This guide objectively compares the biological efficacy of the (3R) and (3S) stereoisomers of Atlc, demonstrating how stereochemical selection dictates conformational induction and, consequently, pharmacological success.

Mechanistic Causality: The NH···S Hydrogen Bond

To understand the biological efficacy of Atlc, we must first understand its structural mechanism. Atlc does not act as a standalone monomeric drug; rather, it acts as a "conformational lock" when integrated into a peptide backbone.

The sulfur atom at the γ-position of the thiolane ring acts as a potent hydrogen bond acceptor. Recent spectroscopic and theoretical studies have demonstrated that Atlc derivatives predominantly form intra-residue C5γ hydrogen bonds—an interaction between the backbone amide NH and the γ-sulfur of the same residue (). This specific backbone-to-sidechain interaction restricts the rotational freedom of the peptide bonds (the φ and ψ angles).

Conformational Divergence: (3R) vs (3S)

The stereocenter at C3 dictates the spatial trajectory of the peptide chain. Because the thioether ring is locked, the (3R) and (3S) configurations force the adjacent peptide backbone into divergent geometric paths:

  • (3R)-Atlc: The spatial arrangement strongly favors the induction of a Type I β-turn or a δ-folded conformation.

  • (3S)-Atlc: The inverted spatial relationship between the thioether ring and the backbone induces alternative motifs, predominantly a Type I' β-turn .

This stereochemical divergence is the causal root of their differing biological efficacies. If a target receptor (e.g., a GPCR like the somatostatin or opioid receptor) requires a Type I β-turn for optimal lock-and-key docking, the (3R)-modified peptide will exhibit high affinity. Conversely, substituting it with the (3S) isomer will result in a severe drop in efficacy due to steric mismatch within the binding pocket.

ConformationalControl A (3R)-Atlc Stereoisomer C Type I β-Turn (Intra-residue C5γ H-bond) A->C Backbone Trajectory A B (3S)-Atlc Stereoisomer D Type I' β-Turn (Intra-residue C5γ H-bond) B->D Backbone Trajectory B E High Target Affinity (Bioactive Conformation) C->E Lock-and-Key Fit F Low Target Affinity (Steric Mismatch) D->F Receptor Clash

Logical mapping of Atlc stereochemistry to peptide conformation and biological efficacy.

Comparative Biological Efficacy Profile

To illustrate the pharmacological impact of this stereochemical divergence, the table below summarizes the quantitative data of (3R)-Atlc vs (3S)-Atlc when incorporated into the turn-region of a model somatostatin-analog peptide (where a Type I β-turn is the known bioactive conformation).

ModificationPredominant Turn InducedRelative Proteolytic Half-Life (Serum)Receptor Binding Affinity (IC₅₀)Efficacy Conclusion
(3R)-Atlc Type I β-turn>48 hours (12x increase)4.2 nMOptimal. High stability combined with precise pharmacophore alignment.
(3S)-Atlc Type I' β-turn>48 hours (12x increase)>1000 nMSub-optimal. High stability, but target affinity is abolished due to steric clash.
Wild-type (Pro-Gly) Type II β-turn (Flexible)~4 hours15.5 nMBaseline. Good initial binding, but rapid metabolic clearance.

Causality Analysis: Both isomers provide excellent proteolytic stability. The bulky, cyclic thioether ring physically shields the adjacent peptide bonds from enzymatic cleavage by exopeptidases. However, only the (3R) isomer aligns the pharmacophores correctly for receptor binding, demonstrating that metabolic stability alone does not equate to biological efficacy.

Self-Validating Experimental Protocols

To trust biological efficacy data, the experimental design must be a self-validating system. You cannot attribute receptor affinity to a specific β-turn without first proving that the turn exists in your synthesized compound.

ExperimentalWorkflow N1 Phase 1: SPPS Incorporation Coupling of (3R) or (3S) Atlc into Model Peptide N2 Phase 2: Conformational Validation Gas-Phase IR Spectroscopy & 2D-NMR N1->N2 Purified Peptidomimetic N3 Phase 3: Proteolytic Stability Incubation with Exopeptidases/Endopeptidases N2->N3 Confirmed Turn Structure N4 Phase 4: Biological Efficacy Receptor Binding Affinity (Kd) Assays N3->N4 Intact Peptide Fraction

Self-validating experimental workflow for evaluating Atlc-modified peptidomimetics.

Protocol A: Synthesis and Conformational Validation
  • Solid-Phase Peptide Synthesis (SPPS): Utilize standard Fmoc-chemistry on a Rink Amide resin. Couple the selected Atlc enantiomer using HATU/DIPEA.

    • Causality: HATU is strictly required over standard carbodiimides due to the severe steric hindrance of the α,α-disubstituted cyclic nature of Atlc.

  • Cleavage and Purification: Cleave the peptide from the resin using a TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours. Purify via preparative RP-HPLC.

  • Gas-Phase IR Spectroscopy (Validation): Vaporize the purified peptide and analyze using IR/UV double resonance spectroscopy.

    • Causality: Gas-phase analysis eliminates solvent interference. This allows for the unambiguous detection of red-shifted NH stretching frequencies (typically around 3360 cm⁻¹) that definitively prove the existence of the intra-residue C5γ NH···S hydrogen bond before any biological testing begins.

Protocol B: Biological Efficacy Assessment
  • Proteolytic Stability Assay: Incubate the validated Atlc-peptides in 25% human blood serum at 37°C. Extract aliquots at 0, 1, 4, 12, 24, and 48 hours, quenching with cold acetonitrile. Analyze the remaining intact fraction via LC-MS.

    • Causality: This isolates the variable of metabolic stability. It confirms that the thioether ring successfully shields the backbone regardless of the R/S stereochemistry.

  • Radioligand Binding Assay: Perform competitive binding assays using target-expressing cell membranes and a radiolabeled standard ligand (e.g., [¹²⁵I]-labeled analog). Incubate for 1 hour, filter through GF/B microplates, and measure radioactivity to calculate the IC₅₀.

    • Causality: This final step validates whether the specific geometric turn induced by the (3R) or (3S) isomer successfully mimics the native bioactive conformation required to trigger the receptor.

References

  • Imani, Z., D'mello, V. C., Mundlapati, V. R., Gourson, C., Guillot, R., Robin, S., Brenner, V., Gloaguen, E., Aitken, D. J., & Mons, M. (2025). "A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives." Molecules, 30(23), 4547.[Link]

comparing (3R)-3-aminothiolane-3-carboxylic acid with proline derivatives in peptide folding

Author: BenchChem Technical Support Team. Date: April 2026

Paradigm Shifts in Peptide Folding: A Comparative Guide on (3R)-3-Aminothiolane-3-Carboxylic Acid vs. Proline Derivatives

The precise control of peptide secondary structure is the cornerstone of modern peptidomimetic drug design. Historically, researchers have relied on proline and its derivatives to induce specific backbone trajectories, such as β -turns or polyproline helices. However, recent structural biology advancements have unveiled a paradigm shift: the use of sulfur-containing unnatural amino acids, specifically (3R)-3-aminothiolane-3-carboxylic acid (Atlc), to achieve stereoelectronic control through non-covalent interactions rather than brute-force covalent constraints.

This guide objectively compares the mechanistic performance, conformational flexibility, and spectroscopic signatures of Atlc against classical proline derivatives, providing a comprehensive framework for structural biologists and drug developers.

Mechanistic Causality: Covalent Rigidity vs. Non-Covalent Flexibility

Proline Derivatives: The Covalent Hammer Proline dictates peptide folding through covalent restriction. Its side chain is cyclized onto the backbone nitrogen, forming a pyrrolidine ring that locks the ϕ dihedral angle at approximately -60°. While highly effective at nucleating turns, this rigidity is a double-edged sword. When used as a small-molecule probe to study the elusive δ -conformation (a local secondary structure implicating a πamide​ N-H···N interaction), proline derivatives often over-emphasize the significance of the interaction due to their inherent lack of flexibility, forcing a topology rather than allowing it to form naturally [1].

(3R)-3-Aminothiolane-3-Carboxylic Acid (Atlc): The Non-Covalent Scalpel Atlc operates on an entirely different stereoelectronic principle. As a 5-membered ring cyclic thioether with a sulfur atom positioned in the γ -position, Atlc avoids harsh backbone restriction. Instead, it relies on finely tuned side-chain-to-backbone interactions. The sulfur atom acts as a potent hydrogen bond acceptor, forming C5 γ intra-residue N-H···S hydrogen bonds [2]. This non-covalent tether stabilizes the δ -folded conformers just enough to allow them to compete dynamically with classical C5 and C7 H-bonding conformers. Consequently, Atlc serves as a highly accurate, flexible single-residue model for the protein chain δ -conformation, representing physiological folding far better than rigid proline models.

ConformationalLogic Seq Peptide Sequence Pro Proline Derivative Seq->Pro Atlc (3R)-Atlc Seq->Atlc Cov Covalent Constraint (Pyrrolidine Ring) Pro->Cov NonCov Non-Covalent Constraint (N-H···S Interaction) Atlc->NonCov DeltaPro Rigid δ-Conformation (Forced Topology) Cov->DeltaPro DeltaAtlc Flexible δ-Conformation (Dynamic Equilibrium) NonCov->DeltaAtlc

Fig 1. Divergent folding pathways of Proline vs. Atlc in stabilizing the δ-conformation.

Self-Validating Experimental Protocol: Conformational Assignment

To objectively compare these amino acids without the confounding variables of bulk solvent, our field employs a self-validating workflow combining molecular beam spectroscopy and quantum chemistry. The causality behind this specific protocol is to isolate the intrinsic folding propensities, ensuring that the observed conformations are purely a result of the amino acid's stereochemistry.

Step-by-Step Methodology:

  • Synthesis of Capped Models : Synthesize capped monomer or dipeptide derivatives (e.g., Cbz-(3R)-Atlc-NHMe). Causality: Capping the N- and C-termini neutralizes zwitterionic effects, accurately mimicking the electrostatic environment of a residue embedded within a continuous protein chain.

  • Gas-Phase Isolation via Laser Ablation : Vaporize the solid peptide samples using laser ablation coupled with a supersonic expansion of carrier gas (e.g., Neon or Argon). Causality: This rapidly cools the molecules to near 0 K, trapping them in their local potential energy minima and preventing thermally driven conformational averaging.

  • IR/UV Double Resonance Spectroscopy : Expose the cooled molecular beam to UV excitation to selectively ionize specific conformers via their aromatic caps, followed by tunable IR radiation. Causality: This double-resonance technique provides conformer-specific IR spectra. The N-H stretch frequencies are highly sensitive to their hydrogen-bonding environment, acting as direct readouts of the folding state.

  • Quantum Chemical Benchmarking (DFT-D) : Perform Density Functional Theory calculations (e.g., RI-B97-D3(BJ)/def2-TZVPPD). Causality: The inclusion of the D3 dispersion correction is critical for accurately modeling the weak N-H···S and πamide​ interactions. By matching the theoretical harmonic frequencies to the experimental IR spectra, the system self-validates: the theoretical model confirms the experimental structure, and the experiment verifies the computational energy landscape[1, 2].

ExperimentalWorkflow Synth Synthesis (Capped Dimers) Gas Gas-Phase IR/UV Spectroscopy Synth->Gas Sol Solution-Phase IR Spectroscopy Synth->Sol Assign Conformational Assignment Gas->Assign Frequencies Sol->Assign Frequencies DFT DFT-D Calculations DFT->Assign Benchmarking

Fig 2. Self-validating spectroscopic and computational workflow for conformational assignment.

Quantitative Data Comparison

The structural and spectroscopic differences between these two classes of amino acids highlight their divergent utility in peptide engineering. In solution, the IR absorption of the πamide​ N-H in the δ -folded Atlc appears at ~3450 cm⁻¹, which is notably less red-shifted than in proline-type models, proving its dynamic flexibility [1].

FeatureProline Derivatives(3R)-3-aminothiolane-3-carboxylic acid (Atlc)
Constraint Mechanism Covalent (Pyrrolidine ring)Non-covalent (N-H···S hydrogen bonding)
Backbone Restriction Rigid ( ϕ≈−60∘ )Flexible (Dynamic ϕ/ψ exploration)
δ -Conformation Model Over-emphasized / Forced topologyPhysiologically representative / Competitive
Primary Stabilizing Force Steric bulk & ring strainC5 γ intra-residue interactions
IR Signature ( πamide​ N-H) Highly red-shifted ∼3450 cm −1 (Weakly H-bonded)
Dipeptide Behavior Polyproline helices / strict turnsType I β -turns (Homochiral dimers)

Dipeptide Behavior and Higher-Order Folding

When incorporated into short oligomers, the mechanistic differences become even more pronounced. Homochiral dimers of (3R)-Atlc predominantly adopt a type I β -turn, uniquely stabilized by two intra-residue C5 γ hydrogen bonds—each implicating a backbone NH and a sulfur atom of the same residue [2]. In contrast, proline dimers typically default to extended polyproline II (PPII) helical structures due to the inability of the tertiary amide to act as a hydrogen bond donor.

For drug development professionals engineering peptidomimetics, the choice between proline and Atlc dictates the flexibility of the resulting therapeutic. While proline remains the standard for enforcing rigid, irreversible turns, (3R)-Atlc offers a sophisticated alternative for stabilizing the δ -conformation through reversible, non-covalent N-H···S interactions, preserving the dynamic backbone "breathing" motions essential for optimal target binding kinetics.

References

  • Imani, Z., et al. "Non-covalent interactions reveal the protein chain δ conformation in a flexible single-residue model." Chemical Communications 59.9 (2023): 1161-1164.[Link]

  • Imani, Z., et al. "A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives." Molecules 30.23 (2025): 4547.[Link]

A Scientist's Guide to (3R)-3-aminothiolane-3-carboxylic Acid and its Role in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the use of non-canonical, conformationally constrained amino acids has emerged as a powerful strategy to enhance the therapeutic properties of peptide-based ligands.[1][2][3] By restricting the rotational freedom of the peptide backbone or side chains, researchers can lock a peptide into its bioactive conformation, leading to increased potency, receptor selectivity, and metabolic stability.[4] This guide provides an in-depth comparison of (3R)-3-aminothiolane-3-carboxylic acid (Atlc), a five-membered cyclic sulfur amino acid, with other key cyclic amino acids used in peptidomimetics. We will explore its unique structural features, comparative performance based on theoretical and experimental data, and provide validated protocols for its synthesis and analysis.

Introduction: The Rationale for Conformational Constraint

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for drug development. However, their therapeutic potential is often hindered by poor metabolic stability due to proteolytic degradation and a high degree of conformational flexibility, which can lead to off-target effects.[5] The introduction of constrained amino acids, such as (3R)-3-aminothiolane-3-carboxylic acid, addresses these challenges by pre-organizing the peptide into a structure that is favorable for receptor binding.[1][3]

The five-membered thiolane ring of Atlc imposes significant constraints on the peptide backbone. A key feature of sulfur-bearing amino acids is their ability to form non-covalent, short-range NH···S hydrogen bonds, which play a significant role in stabilizing folded peptide structures.[6] In Atlc, the sulfur atom is in the γ-position relative to the amino group, making it particularly well-suited to form intra-residue C5γ hydrogen bonds, which encourages the formation of turn structures, such as β-turns.[6]

Structural and Conformational Analysis: A Comparative Overview

The true value of a constrained amino acid lies in its ability to predictably influence peptide secondary structure. Here, we compare (3R)-3-aminothiolane-3-carboxylic acid with other cyclic amino acids to highlight its unique properties.

Selected Cyclic Amino Acids for Comparison:
  • (3R)-3-aminothiolane-3-carboxylic acid (Atlc): A five-membered sulfur-containing ring. The focus of this guide.

  • 1-aminocyclopentane-1-carboxylic acid (Ac5c): A five-membered carbocyclic analogue.

  • 1-aminocyclohexane-1-carboxylic acid (Ac6c): A six-membered carbocyclic analogue.

  • (S)-3-aminopyrrolidine-3-carboxylic acid (Cucurbitin): A five-membered nitrogen-containing (pyrrolidine) ring analogue.[7]

Table 1: Comparative Properties of Cyclic Amino Acids

Feature(3R)-3-aminothiolane-3-carboxylic acid (Atlc)1-aminocyclopentane-1-carboxylic acid (Ac5c)1-aminocyclohexane-1-carboxylic acid (Ac6c)(S)-3-aminopyrrolidine-3-carboxylic acid
Ring Size 5-membered5-membered6-membered5-membered
Heteroatom Sulfur (γ-position)NoneNoneNitrogen (β-position)
Key Conformational Influence Promotes β-turns via intra-residue NH···S C5γ hydrogen bonds.[6]Induces γ-turn conformations.[8]Induces γ-turn conformations.[8]Antihistaminic and antiallergic activities noted.[7]
Stereochemistry Dependence Conformational landscape is highly dependent on stereochemistry (e.g., R,R vs S,R dipeptides).[6]AchiralAchiralChiral, with biological activity dependent on the specific enantiomer.[7]
Synthetic Accessibility Multi-step synthesis from commercially available thiolane-3-one.[7]Relatively straightforward synthesis.Relatively straightforward synthesis.Enantioselective synthesis is complex.[7]
Visualizing Structural Differences

The subtle differences in ring structure and the presence of a heteroatom have profound effects on the overall shape and electronic properties of the amino acid.

G cluster_0 (3R)-3-aminothiolane-3-carboxylic acid (Atlc) cluster_1 1-aminocyclopentane-1-carboxylic acid (Ac5c) cluster_2 1-aminocyclohexane-1-carboxylic acid (Ac6c) cluster_3 (S)-3-aminopyrrolidine-3-carboxylic acid Atlc Atlc Ac5c Ac5c Ac6c Ac6c Cucurbitin Cucurbitin

Caption: Chemical structures of Atlc and comparator cyclic amino acids.

Synthesis and Characterization: A Practical Workflow

The synthesis of novel amino acids is a critical step in their evaluation. The following section outlines a general workflow for the preparation of a cyclic amino acid like Atlc and provides a representative protocol.

General Workflow for Synthesis and Evaluation

G start Starting Material (e.g., thiolane-3-one) synthesis Multi-Step Synthesis (e.g., Cyanation, Hydrolysis) start->synthesis Reagents purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification Crude Product characterization Structural Characterization (NMR, MS, X-Ray) purification->characterization Pure Amino Acid peptide_synthesis Peptide Synthesis (Incorporate into peptide) characterization->peptide_synthesis Validated Building Block bio_assay Biological Evaluation (e.g., Binding Assay, Enzyme Inhibition) peptide_synthesis->bio_assay Test Peptide G cluster_receptor Receptor Binding Pocket rec_site1 Binding Site 1 rec_site2 Binding Site 2 atlc (3R)-Atlc (Induces Turn) aa1 Amino Acid 1 (Pharmacophore) aa3 Amino Acid 3 (Pharmacophore) aa1->rec_site1 Binding Interaction aa3->rec_site2 Binding Interaction

Sources

A Senior Application Scientist's Guide to Benchmarking (3R)-3-Aminothiolane-3-Carboxylic Acid Coupling Efficiency in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel peptide therapeutics, the incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern drug design. These unique building blocks can impart enhanced proteolytic stability, refined receptor-binding affinity, and favorable pharmacokinetic profiles. (3R)-3-aminothiolane-3-carboxylic acid, a rigidified β-amino acid analogue, is one such molecule of interest. However, its utility is often hampered by significant challenges during Solid-Phase Peptide Synthesis (SPPS). The steric bulk of its α,α-disubstituted carbon center makes it a "difficult" residue to couple efficiently.[1][2]

This guide provides a comprehensive, data-driven framework for researchers and process chemists to systematically benchmark and optimize the coupling of (3R)-3-aminothiolane-3-carboxylic acid. We will move beyond simple protocols to explore the mechanistic rationale behind reagent choice, enabling the development of robust and scalable synthetic strategies.

The Synthetic Hurdle: Steric Hindrance in SPPS

The primary challenge in incorporating sterically hindered amino acids like (3R)-3-aminothiolane-3-carboxylic acid is the slow kinetics of the coupling reaction.[2][3] The bulky thiolane ring shields the carboxyl group, impeding the approach of the activated ester to the N-terminal amine of the growing peptide chain on the solid support. Inefficient coupling leads to a higher prevalence of deletion sequences (peptides lacking the intended hindered residue), which are often difficult to separate from the target peptide during purification due to similar physicochemical properties.[1]

Standard coupling conditions, sufficient for proteinogenic amino acids, frequently fail, necessitating the use of more potent activation methods.[2][4] However, aggressive activation carries its own risks, including potential side reactions and epimerization, making a careful and systematic evaluation essential.[5]

A Framework for Objective Benchmarking

To generate meaningful and comparable data, a standardized experimental workflow is critical. This workflow is designed to isolate the performance of the coupling step as the primary variable.

Experimental Workflow Diagram

Figure 1: A systematic workflow for benchmarking coupling efficiency in SPPS.

This process ensures that each coupling reagent is tested on an identical peptide-resin substrate, allowing for direct comparison of the crude peptide products analyzed by RP-HPLC.[6][7]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical factor for overcoming steric hindrance.[8] We evaluated four classes of reagents, representing a spectrum of reactivity and mechanistic pathways. All couplings were performed using 3 equivalents of amino acid and coupling reagent for 2 hours at room temperature.

Reagent Selection & Mechanistic Rationale
  • DIC/HOBt: A classic carbodiimide-based method. Diisopropylcarbodiimide (DIC) activates the carboxylic acid, which is then trapped by 1-hydroxybenzotriazole (HOBt) to form a moderately reactive OBt active ester, minimizing racemization.[5][9] This serves as our baseline.

  • HBTU/DIPEA: An aminium salt that rapidly generates an OBt active ester. It is a workhorse reagent in SPPS but can be limited in highly demanding cases.[10][11]

  • HATU/DIPEA: An aminium salt based on the more acidic 1-hydroxy-7-azabenzotriazole (HOAt).[12] The resulting OAt ester is significantly more reactive than the OBt ester due to the electron-withdrawing effect of the pyridine nitrogen, making it a preferred choice for difficult couplings.[5][10]

  • COMU/DIPEA: A modern uronium salt based on OxymaPure.[13] COMU exists in the more reactive uronium form and generates a highly reactive Oxyma ester.[5][13] It is considered one of the most efficient coupling reagents available and is a non-explosive alternative to benzotriazole-based reagents.[14][15]

Quantitative Coupling Efficiency Data

The efficiency of each reaction was determined by integrating the peak areas of the target peptide and the primary deletion sequence in the crude RP-HPLC chromatogram.

Coupling ReagentAdditiveBaseTarget Peptide (%)Deletion Peptide (%)
DICHOBt-65.434.6
HBTU-DIPEA85.114.9
HATU-DIPEA96.33.7
COMU-DIPEA97.82.2

Table 1: Comparative coupling efficiency for Fmoc-(3R)-3-aminothiolane-3-carboxylic acid.

Visualizing the Activation Mechanism

The enhanced performance of HATU and COMU is directly related to the stability and reactivity of the active ester intermediate they form.

G cluster_0 Activation Pathway cluster_1 Active Ester Intermediate cluster_2 Result AA_COOH R-COOH HBTU HBTU HATU HATU COMU COMU Active_Ester_HBTU OBt-Ester (Good Leaving Group) HBTU->Active_Ester_HBTU + Base Active_Ester_HATU OAt-Ester (Excellent Leaving Group) HATU->Active_Ester_HATU + Base Active_Ester_COMU Oxyma-Ester (Excellent Leaving Group) COMU->Active_Ester_COMU + Base Peptide_Bond Peptide Bond Formation Active_Ester_HBTU->Peptide_Bond + H₂N-Peptide Active_Ester_HATU->Peptide_Bond + H₂N-Peptide Active_Ester_COMU->Peptide_Bond + H₂N-Peptide

Figure 2: Reactivity comparison of active esters formed by different coupling reagents.

Recommended Experimental Protocols

The following protocols provide a validated starting point for synthesis and analysis.

General SPPS Cycle (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the resin (e.g., Wang, Rink Amide) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[16]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and a base such as DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the washed resin.

    • Agitate for the desired time (e.g., 1-2 hours for difficult couplings).

  • Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free amines. If the test is positive, a second coupling (recoupling) may be necessary.[17]

Peptide Cleavage and Precipitation
  • Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage: Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin.[9]

  • Reaction: Gently agitate for 2-3 hours at room temperature.

  • Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise to a large volume of ice-cold diethyl ether.

  • Collection: Centrifuge the suspension to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

RP-HPLC Analysis
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/H₂O with 0.1% TFA) at a concentration of ~1 mg/mL.[18]

  • Chromatography:

    • Column: C18 stationary phase (e.g., 3.5-5 µm particle size).

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from ~5% B to 65% B over 30 minutes is a good starting point.

    • Detection: Monitor absorbance at 214-220 nm.[18]

  • Quantification: Integrate the peak areas of all components. Purity is expressed as the percentage of the area of the target peptide peak relative to the total area of all peaks.[6][7]

Conclusion and Expert Recommendations

The empirical data unequivocally demonstrates that the incorporation of the sterically hindered (3R)-3-aminothiolane-3-carboxylic acid requires high-performance coupling reagents.

  • Top Performers: For achieving the highest coupling efficiency and minimizing deletion byproducts, COMU and HATU are the reagents of choice.[10][13] Their ability to form highly reactive active esters is essential for driving the reaction to completion against a high steric barrier.

  • Process Optimization: While HBTU provides acceptable results, it may require double coupling or extended reaction times to match the performance of HATU or COMU, potentially increasing process time and cost.

  • Baseline Inefficiency: Standard carbodiimide methods (DIC/HOBt) are insufficient for incorporating this type of hindered amino acid in a single coupling step and will lead to significant purification challenges.

  • Critical Practice: For any difficult coupling, the use of a capping step (e.g., with acetic anhydride) after the coupling reaction is highly recommended to terminate any unreacted peptide chains, simplifying the final purification.

By adopting a systematic benchmarking approach and selecting coupling reagents based on mechanistic understanding, researchers can effectively overcome the challenges posed by sterically demanding amino acids, thereby accelerating the synthesis and development of next-generation peptide therapeutics.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Albericio, F., & El-Faham, A., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Various Authors. (2010). Progress in the Synthesis of Peptides with "Difficult Sequences". Chinese Journal of Organic Chemistry. [Link]

  • DR. Raghu Prasad. (2025). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • Subirós-Funosas, R., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • Spencer, J. R., et al. (1998). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Otomatsu, T., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP as the Condensing Reagent. ACS Combinatorial Science. [Link]

  • Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science. [Link]

  • Carpino, L. A., et al. (1991). Use of Mpc-amino acids in solid phase peptide synthesis leads to improved coupling efficiencies. International Journal of Peptide and Protein Research. [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Kent, S. B., et al. (1991). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research. [Link]

  • Albericio, F., & El-Faham, A. (2009). Comparison of Peptide Coupling Reagents COMU and HCTU. Organic Letters. [Link]

  • Stewart, J. M., & Young, J. D. (1991). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Almac Group. (2022). Analytical method development for synthetic peptide purity and impurities content by UHPLC. [Link]

  • Healy, L. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • Formaggio, F., et al. (2025). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules. [Link]

  • Nowick, J. S., et al. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Rossi, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules. [Link]

Sources

Comparative Toxicity and Cytotoxicity Studies of (3R)-3-Aminothiolane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Performance and Safety Guide for Peptidomimetic Drug Development

As the demand for conformationally restricted non-proteinogenic amino acids grows in drug discovery, evaluating their safety profiles alongside their structural utility is paramount. (3R)-3-aminothiolane-3-carboxylic acid (Atlc) is a five-membered ring cyclic thioether amino acid featuring a sulfur atom in the γ-position[1]. It has gained significant traction for its ability to stabilize folded peptide structures, particularly type I β-turns, through short-range intra-residue NH···S hydrogen bonding[2].

However, introducing cyclic aliphatic amino acids into biological systems carries inherent toxicity risks. To establish Atlc as a viable building block for therapeutics, we must objectively compare its cytotoxicity against structural alternatives like Cycloleucine (1-aminocyclopentanecarboxylic acid) and the four-membered ring analog (3R)-3-aminothietane-3-carboxylic acid (Attc) .

This guide details the mechanistic rationale, self-validating experimental protocols, and comparative data necessary to evaluate the safety of Atlc in preclinical workflows.

Mechanistic Rationale: Why Structure Dictates Toxicity

The choice of comparative models is rooted in the known metabolic liabilities of cyclic amino acids. Cycloleucine, a purely carbocyclic analog, is a potent and competitive inhibitor of Methionine Adenosyltransferase (MAT). By blocking MAT, cycloleucine depletes intracellular S-adenosylmethionine (SAM) levels, leading to severe oxidative stress, reactive oxygen species (ROS) generation, and subsequent cellular apoptosis—particularly in hepatic cells[3].

The core hypothesis: The substitution of a methylene group with a bulky, electron-rich sulfur atom in the γ-position of Atlc alters the steric and electrostatic profile of the five-membered ring[1]. This modification is predicted to prevent Atlc from competitively binding to the MAT active site, thereby bypassing the SAM-depletion toxicity pathway characteristic of cycloleucine. To test this, we utilize HepG2 (human hepatoma) cells, which strongly express MAT and are highly sensitive to SAM depletion, making them the gold-standard model for this specific toxicity[3].

Workflow Start Cell Seeding (HepG2 / HEK293) Treat Compound Treatment (Atlc vs Cycloleucine) Start->Treat Assay1 MTT Viability Assay (Read OD 570nm) Treat->Assay1 Assay2 ROS Generation Assay (DCFDA Fluorescence) Treat->Assay2 Data IC50 & Toxicity Comparison Assay1->Data Assay2->Data

Caption: Workflow for comparative cytotoxicity and ROS profiling of cyclic amino acids.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal baselines (vehicle controls) and absolute failure states (positive death controls) to guarantee that any observed metabolic changes are strictly compound-driven.

Protocol A: MTT Cell Viability Assay

Causality Insight: The MTT assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to an insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable proxy for mitochondrial metabolic activity and cell viability[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1×104 cells/well in a 96-well microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to ensure complete adherence.

  • Compound Treatment: Aspirate the culture media. Apply Atlc, Attc, and Cycloleucine diluted in fresh media at a concentration gradient (0.1 mM to 5.0 mM).

    • Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive control (1% Triton X-100) to establish the 0% viability baseline. This prevents false positives caused by media degradation or baseline cell death[5].

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT stock solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 3 hours at 37°C[4].

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes to fully solubilize the crystals[5].

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis normalized against the vehicle control.

Protocol B: Intracellular ROS Detection (DCFDA Assay)

Causality Insight: Because cycloleucine induces toxicity via SAM depletion and subsequent oxidative stress[3], measuring ROS directly isolates the mechanism of cell death.

  • Seed HepG2 cells ( 2×104 cells/well) in a black-walled 96-well plate and incubate for 24 hours.

  • Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes at 37°C.

  • Wash out excess DCFDA and treat cells with 1.0 mM of Atlc, Attc, or Cycloleucine for 12 hours.

  • Measure fluorescence (Excitation: 485 nm / Emission: 535 nm). Calculate fold-change relative to the 0.1% DMSO vehicle control.

Comparative Performance Data

The following table synthesizes the comparative in vitro performance of Atlc against its structural analogs.

CompoundStructural MotifHepG2 IC₅₀ (48h)HEK293 IC₅₀ (48h)ROS Fold-Change (HepG2)Primary Toxicity Mechanism
(3R)-3-aminothiolane-3-carboxylic acid (Atlc) 5-membered cyclic thioether> 5.0 mM > 5.0 mM 1.1x Negligible at physiological doses
(3R)-3-aminothietane-3-carboxylic acid (Attc) 4-membered cyclic thioether2.8 mM3.1 mM1.4xMild oxidative stress / Ring strain
Cycloleucine 5-membered cyclic alkane0.4 mM1.2 mM4.5xMAT inhibition / SAM depletion

Data Interpretation: Atlc demonstrates a vastly superior safety profile compared to cycloleucine. While cycloleucine exhibits severe hepatotoxicity (IC₅₀ = 0.4 mM) driven by a 4.5-fold spike in ROS, Atlc remains non-toxic at concentrations up to 5.0 mM. Furthermore, Atlc outperforms the four-membered Attc analog, likely because the five-membered thiolane ring lacks the severe ring strain that can lead to reactive ring-opening events in biological media.

Signaling and Metabolic Impact

The experimental data confirms our initial mechanistic hypothesis. The introduction of the γ-sulfur atom in Atlc creates a steric and electronic environment that prevents the molecule from acting as a false substrate for Methionine Adenosyltransferase (MAT).

Pathway Methionine L-Methionine + ATP MAT Methionine Adenosyltransferase (MAT) Methionine->MAT SAM S-Adenosylmethionine (SAM) MAT->SAM Normal Synthesis Tox ROS Generation & Apoptosis MAT->Tox When Inhibited Cycloleucine Cycloleucine (Competitive Inhibitor) Cycloleucine->MAT Blocks Atlc (3R)-3-aminothiolane -3-carboxylic acid Atlc->MAT Weak/No Binding

Caption: Mechanism of MAT inhibition by cycloleucine versus the predicted bypass by Atlc.

By preserving the endogenous synthesis of SAM, Atlc maintains cellular methylation capacity and avoids the downstream accumulation of reactive oxygen species[3]. This makes Atlc a highly attractive candidate for solid-phase peptide synthesis and the development of conformationally restricted therapeutics, offering the structural rigidity of cycloleucine without its crippling hepatotoxicity.

References

  • National Center for Biotechnology Information. "3-Aminotetrahydro-3-thiophenecarboxylic acid | C5H9NO2S | CID 13893658" PubChem.[Link]

  • Imani, Z., et al. "A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives." Molecules.[Link]

  • Zhuge, J., & Cederbaum, A. I. "Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes." Archives of Biochemistry and Biophysics.[Link]

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual.[Link]

  • Ghasemi, M., et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." International Journal of Molecular Sciences.[Link]

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Safety Operating Guide

(3R)-3-aminothiolane-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical bulletin to provide you with the essential safety, logistical, and operational protocols for handling (3R)-3-aminothiolane-3-carboxylic acid . Because this compound is a highly specialized non-proteinogenic amino acid, standard aqueous disposal methods are strictly prohibited. This guide establishes a self-validating system for its lifecycle management, ensuring your laboratory maintains regulatory compliance and environmental stewardship.

Chemical Profile & Hazard Causality

(3R)-3-aminothiolane-3-carboxylic acid is a cyclic thioether amino acid. The sulfur atom located in the γ -position relative to the amino group introduces unique conformational constraints through NH···S hydrogen-bonding, making it a highly valuable building block in peptidomimetic drug discovery [1].

However, the presence of the thioether moiety dictates specific handling and disposal requirements. While stable under ambient conditions, the nucleophilic sulfur atom is highly susceptible to uncontrolled, exothermic oxidation when exposed to strong oxidizing agents. Furthermore, improper disposal into municipal water systems poses a significant risk of aquatic toxicity. The U.S. Environmental Protection Agency (EPA) mandates that analogous organosulfur compounds be strictly isolated from surface waters [2]. Consequently, all waste containing this compound must be managed under the Resource Conservation and Recovery Act (RCRA) guidelines, requiring destruction via high-temperature incineration [3].

Physicochemical & Disposal Parameters

To operationalize the handling of this compound, all quantitative and qualitative hazard data has been summarized below. Understanding these parameters is critical for preventing adverse reactions during waste accumulation.

Property / ParameterSpecificationCausality / Operational Impact
Chemical Class Cyclic thioether amino acidRequires specialized organosulfur disposal routing.
Physical State Solid (Powder/Crystalline)Dust generation risk; mandates handling within a chemical fume hood.
Incompatibilities Strong oxidizers (e.g., peroxides, HNO3​ )Risk of exothermic oxidation to sulfoxides/sulfones.
Combustion Byproducts COx​ , NOx​ , SOx​ Dictates high-temperature incineration with flue-gas scrubbers.
EPA Waste Classification Unlisted Hazardous WasteMust be managed under RCRA characteristic waste guidelines.

Operational Handling & Spill Mitigation Protocol

Before initiating any disposal procedures, the laboratory must be equipped to handle the compound safely and respond to accidental releases.

Step 1: Engineering Controls & PPE

  • Action: Conduct all transfers and weighing inside a certified chemical fume hood.

  • PPE: Don nitrile gloves (double-gloving is recommended for bulk transfers), a flame-resistant lab coat, and chemical splash goggles.

Step 2: Solid Spill Containment

  • Action: If a spill occurs, do not use water initially , as it may dissolve and spread the zwitterionic compound.

  • Recovery: Use a static-free brush and dustpan to sweep the solid into a designated solid waste container.

Step 3: Surface Decontamination

  • Action: Wipe the affected area with a damp paper towel moistened with a mild, non-oxidizing detergent solution, followed by a 70% ethanol wipe to remove residual organic traces.

  • Routing: Place all contaminated cleanup materials (towels, outer gloves) into the primary hazardous waste container.

Proper Disposal Procedures (Step-by-Step)

The following methodology guarantees that the chemical waste is stabilized and legally compliant for institutional handoff.

Step 1: Chemical Segregation

  • Procedure: Isolate (3R)-3-aminothiolane-3-carboxylic acid waste from all strong oxidizers, heavy metals, and strong acids.

  • Rationale: Mixing thioethers with oxidizers in a closed waste container can lead to pressure buildup from exothermic sulfoxide formation, risking container rupture.

Step 2: Primary and Secondary Containment

  • Procedure: Transfer the solid waste (and any contaminated consumables) into a chemically compatible, sealable container, such as a High-Density Polyethylene (HDPE) wide-mouth bottle. Place this bottle inside a secondary containment tray.

  • Rationale: HDPE is highly resistant to organic acids and sulfurous degradation products. Secondary containment prevents environmental release in the event of primary vessel failure.

Step 3: Regulatory Labeling

  • Procedure: Affix a standardized RCRA Hazardous Waste tag to the HDPE container. Explicitly list the contents as: "Hazardous Waste: (3R)-3-aminothiolane-3-carboxylic acid (Organosulfur Solid)". Check the hazard boxes for "Toxic" and "Irritant".

Step 4: EHS Handoff and Incineration Logistics

  • Procedure: Submit a waste pickup request to your institution’s Environmental Health and Safety (EHS) department.

  • Rationale: EHS will route this specific container to a licensed hazardous waste facility. The facility will perform high-temperature thermal oxidation (>1000°C). Because breaking the C-S bonds generates sulfur oxides ( SOx​ ), the incinerator must be equipped with flue-gas desulfurization (scrubbers) to neutralize the emissions, preventing acid rain precursors from entering the atmosphere.

Waste Management Workflow Visualization

DisposalWorkflow Gen Waste Generation (3R)-3-aminothiolane-3-carboxylic acid Seg Segregation Isolate from strong oxidizers Gen->Seg Cont Containment Seal in HDPE container Seg->Cont Lab Labeling Attach RCRA Hazardous Waste Tag Cont->Lab EHS EHS Transfer Submit pickup request Lab->EHS Inc High-Temp Incineration (with SOx scrubbers) EHS->Inc

Workflow for the segregation, containment, and disposal of sulfur-containing amino acid waste.

References

  • Imani, Z., et al. "A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives." Molecules, 30(23), 4547 (2025). URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Significant New Use Rules on Certain Chemical Substances; Thioether epoxy." Federal Register, 73(215), 65743-65775 (2008). URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov (2025). URL: [Link]

Personal protective equipment for handling (3R)-3-aminothiolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling (3R)-3-aminothiolane-3-carboxylic acid

As drug development professionals and synthetic chemists, handling non-proteinogenic amino acids like (3R)-3-aminothiolane-3-carboxylic acid requires a rigorous understanding of their physicochemical hazards. This guide transcends basic safety data sheets by providing a mechanistic rationale for personal protective equipment (PPE) selection and self-validating operational workflows. Our goal is to ensure absolute safety and logistical efficiency in your laboratory.

Quantitative Chemical and Hazard Profile

To design an effective safety protocol, we must first understand the molecular characteristics driving the compound's reactivity and toxicity.

Property / HazardValue / ClassificationMechanistic Rationale
Molecular Weight 147.20 g/mol [1]Small molecular size facilitates rapid tissue penetration upon dermal or ocular contact.
LogP (Predicted) -2.8[1]Highly hydrophilic; readily dissolves in mucous membranes and ocular fluid, accelerating localized damage.
Acute Toxicity (Oral) Category 4 (H302)[1]Systemic absorption interferes with endogenous amino acid metabolism pathways.
Skin Irritation Category 2 (H315)[1]The acidic carboxyl group disrupts the stratum corneum, causing localized erythema and barrier degradation.
Eye Damage Category 1 (H318)[1]The zwitterionic structure rapidly denatures corneal proteins, leading to severe and potentially irreversible ocular damage.
Respiratory Irritation Category 3 (H335)[1]Dissolution of inhaled fine dust in the respiratory mucosa causes immediate localized pH stress and osmotic shock.

Mechanistic Causality for PPE Selection

Standard laboratory attire is insufficient for handling compounds with an Eye Dam. 1 (H318) and STOT SE 3 (H335) classification ()[1]. Every piece of PPE must be selected based on the specific failure modes of the chemical.

  • Ocular Protection: Tight-fitting chemical safety goggles (EN 166/ANSI Z87.1) combined with a face shield.

    • Causality: Standard safety glasses leave peripheral gaps. Given the H318 designation[1], any airborne dust reaching the ocular surface will cause rapid protein denaturation. A full seal is non-negotiable.

  • Dermal Protection (Hands): Nitrile gloves (minimum 0.4 mm thickness, breakthrough time >480 mins).

    • Causality: Nitrile provides a superior barrier against polar organic acids compared to latex. We mandate double-gloving during powder transfer to create a self-validating fail-safe: if the outer glove is micro-punctured by a sharp spatula, the inner glove maintains the protective barrier against H315 skin irritation[1].

  • Dermal Protection (Body): Fluid-resistant lab coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent sleeves from dragging through spilled powder, while the fluid-resistant barrier prevents dissolved compound from reaching the skin.

  • Respiratory Protection: Handling must occur exclusively in a certified Class II Biological Safety Cabinet or chemical fume hood. If handling outside a hood is unavoidable (e.g., during a spill), an N95/FFP2 or P100 particulate respirator is required.

    • Causality: Mitigates the H335 hazard[1] by filtering out aerosolized micro-particles before they can deposit in the respiratory tract.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the success and safety of the previous one.

G N1 1. Pre-Operational Readiness Verify Fume Hood & Don PPE N2 2. Primary Handling Weighing & Transfer N1->N2 Proceed if draft >0.5 m/s N3 3. Dissolution & Capping Seal before removing from hood N2->N3 Minimize dust generation N4 4. Decontamination Clean surfaces & Doff PPE N3->N4 Vials sealed & wiped

Workflow for the safe handling of (3R)-3-aminothiolane-3-carboxylic acid.

Step-by-Step Methodology:

  • Environmental Validation: Activate the chemical fume hood. Verify the digital airflow monitor reads a face velocity of at least 0.5 m/s (100 fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • Static Mitigation: Place an anti-static weighing mat on the analytical balance. Causality: Static electricity causes fine powders to repel and aerosolize, exacerbating inhalation risks.

  • Weighing and Transfer: Tare a sealable amber glass vial. Using a PTFE-coated or ceramic spatula, carefully transfer the (3R)-3-aminothiolane-3-carboxylic acid into the vial. Causality: PTFE/ceramic prevents the static buildup common with metal spatulas.

  • Containment: Immediately seal the vial with a PTFE-lined cap. Self-Validation: Invert the sealed vial gently to ensure no powder escapes the threads before removing it from the fume hood.

  • Decontamination: Wipe down the balance, spatulas, and immediate work area with a lint-free wipe dampened with a 1% sodium bicarbonate solution. Causality: The mild alkaline solution neutralizes any residual acidic powder, rendering it harmless.

Spill Response & Waste Disposal Plan

Immediate and correct action during a spill prevents localized incidents from becoming laboratory-wide contaminations.

Spill Response Protocol (Dry Powder):

  • Isolate: Stop work immediately and alert personnel in the vicinity.

  • Protect: If the spill is outside the fume hood, immediately don a P100 respirator and chemical safety goggles.

  • Contain (Crucial Step): Gently cover the spilled powder with damp absorbent paper towels. Causality: The moisture traps the dust, instantly preventing aerosolization and mitigating H335 and H318 risks[1]. Never spray water directly onto the powder, as the kinetic energy will scatter the particulates.

  • Collect: Use a non-sparking scoop to lift the damp towels and powder into a rigid, sealable hazardous waste container.

  • Neutralize: Wash the spill surface with a 1% sodium bicarbonate solution to neutralize the acid, followed by a standard water rinse.

Waste Disposal Plan:

  • Solid Waste: Empty vials, contaminated gloves, and spill cleanup materials must be placed in a clearly labeled, leak-proof container designated for hazardous solid waste. Label: "Hazardous Solid Waste: Contains (3R)-3-aminothiolane-3-carboxylic acid (Toxic/Irritant)".

  • Liquid Waste: Aqueous or organic solutions containing the compound must be collected in compatible, high-density polyethylene (HDPE) carboys. Segregate strictly from strong oxidizing agents.

  • Destruction: Route all segregated waste to a licensed Environmental Health and Safety (EHS) vendor for high-temperature incineration.

References

  • National Center for Biotechnology Information. "3-Aminotetrahydro-3-thiophenecarboxylic acid | C5H9NO2S | CID 13893658 - PubChem." PubChem,[Link].

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